(S)-Di-tert-butyl 2-hydroxysuccinate
Description
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Properties
IUPAC Name |
ditert-butyl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6/h8,13H,7H2,1-6H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKKVHSVSLTAV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Di-tert-butyl (S)-malate vs dimethyl malate steric hindrance
Comparative Analysis: Di-tert-butyl (S)-malate vs. Dimethyl Malate
Executive Summary
In the synthesis of complex pharmaceutical intermediates from the chiral pool, the choice of ester protecting group on (S)-malic acid is rarely trivial. It is a strategic decision that dictates the diastereoselectivity of subsequent alkylations and the orthogonality of deprotection strategies.
This guide analyzes the mechanistic divergence between Dimethyl malate (DMM) and Di-tert-butyl malate (DTBM) . While DMM offers superior atom economy and enzymatic compatibility, DTBM is the reagent of choice for high-fidelity stereochemical transmission, particularly in Fráter–Seebach alkylations , where the bulky tert-butyl group acts as a steric locking mechanism to maximize diastereomeric ratios (dr).
Structural & Electronic Analysis
The functional divergence between these two esters stems from the steric demand of the alkoxy group.
| Feature | Dimethyl Malate (DMM) | Di-tert-butyl Malate (DTBM) |
| Formula | ||
| Steric Parameter ( | ~1.70 kcal/mol ( | >4.9 kcal/mol ( |
| Cone Angle | Small (Rotational freedom) | Large (Conformational lock) |
| Electronic Effect | Weak Inductive ( | Strong Inductive ( |
| Base Stability | Low (Saponifies easily) | High (Resistant to saponification) |
| Acid Stability | High | Low (Cleaves to acid + isobutylene) |
The Steric Anchor Effect
In enolate chemistry, the tert-butyl group exerts a massive steric influence. Unlike the methyl group, which allows for significant rotational freedom around the
The Core Mechanism: Fráter–Seebach Alkylation[1][2]
The definitive application distinguishing these substrates is the Fráter–Seebach alkylation (also known as the Seebach–Fráter alkylation).[1] This reaction involves the
The Chelation-Controlled Transition State
When (S)-malate esters are treated with 2.2 equivalents of a strong base (LDA or LiHMDS), a dianion is formed.
-
Deprotection: The hydroxyl proton is removed first.
-
Enolization: The
-proton is removed, forming the enolate.
Crucial Difference:
-
With DTBM: The bulky ester group forces the enolate geometry exclusively into the Z-configuration to avoid steric clash with the enolate oxygen. The lithium cation chelates between the alkoxide oxygen and the enolate oxygen, forming a rigid 6-membered ring.[2] The tert-butyl group shields the "bottom" face, forcing the electrophile to attack anti to the hydroxyl group and the ester bulk.
-
With DMM: The methyl group provides insufficient steric bulk to strictly enforce this geometry. While the chelation still occurs, the "leakage" to alternative conformations results in lower diastereomeric ratios (typically 80:20 to 90:10 dr, compared to >95:5 dr for DTBM).
Visualization: The Stereoselective Pathway
Caption: The Fráter–Seebach alkylation pathway showing the critical role of the lithium chelate and steric locking.
Experimental Protocols
A. Synthesis of Di-tert-butyl (S)-malate
Why this method? Direct esterification with tert-butanol is slow and low-yielding due to steric hindrance. The acid-catalyzed addition of isobutylene is the industry standard for atom efficiency and yield.
Reagents: (S)-Malic acid, Isobutylene (gas), Conc.
-
Setup: Use a pressure vessel (autoclave or heavy-walled glass bottle).
-
Suspension: Suspend (S)-malic acid (1.0 eq) in DCM (approx. 2M concentration).[3] Add conc.
(0.1 eq) as catalyst. -
Addition: Cool the vessel to -78°C. Condense isobutylene (excess, ~4-5 eq) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. The internal pressure will rise; ensure the vessel is rated for ~5 bar.
-
Workup: Cool the vessel to 0°C to depressurize. Pour the mixture into cold saturated
(aq) to neutralize the acid. -
Extraction: Extract with DCM, dry over
, and concentrate. -
Purification: Distillation is difficult due to high boiling point and potential thermal elimination. Purification is best achieved via flash chromatography (Hexanes/EtOAc) or crystallization if the diester solidifies (often an oil).
B. High-Fidelity Alkylation (Fráter–Seebach)
Why this method? To install an
Reagents: DTBM, LDA (2.2 eq), Alkyl Halide (
-
Dianion Generation:
-
Cool a solution of LDA (2.2 eq) in anhydrous THF to -78°C.
-
Add a solution of DTBM (1.0 eq) in THF dropwise over 20 minutes.
-
Observation: The solution typically turns yellow/orange, indicating dianion formation.
-
Stir at -40°C for 30 minutes to ensure complete deprotonation and chelation equilibration.
-
-
Alkylation:
-
Cool back to -78°C.
-
Add the electrophile (e.g., MeI, BnBr, AllylBr) (1.1 eq) slowly.
-
Stir at -78°C for 2 hours, then allow to warm slowly to -20°C overnight.
-
-
Quench:
-
Quench with saturated
solution. -
Critical Check: Analyze the crude NMR.[4] The anti-isomer is the major product (
coupling constant typically 4–6 Hz, whereas syn is larger).
-
Strategic Selection Guide
When should you choose one over the other? Use this decision matrix.
| Scenario | Recommended Substrate | Rationale |
| Targeting >95:5 dr | Di-tert-butyl (DTBM) | Steric bulk is required to lock the enolate and block the syn face. |
| Large Scale (>1 kg) | Dimethyl (DMM) | Cost of isobutylene/pressure equipment is avoided. Lower dr may be acceptable if recrystallization is possible later. |
| Base-Labile Products | Di-tert-butyl (DTBM) | |
| Acid-Labile Products | Dimethyl (DMM) | |
| Volatility Required | Dimethyl (DMM) | DMM is much more volatile, making it easier to analyze by GC or purify by distillation. |
Orthogonality Visualization
The following diagram illustrates how these two protecting groups allow for orthogonal synthetic strategies.
Caption: Orthogonal deprotection strategies for Methyl vs. t-Butyl esters.
References
-
Seebach, D., & Wasmuth, D. (1980).[1][5] "Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Vorläufige Mitteilung." Helvetica Chimica Acta, 63(1), 197–200.[1]
- The foundational paper describing the diastereoselective alkylation of mal
-
Fráter, G. (1979).[6][1][5] "Über die Stereospezifität der
-Alkylierung von -Hydroxycarbonsäureestern." Helvetica Chimica Acta, 62(8), 2825–2828.- Establishes the principle of chelation-controlled alkyl
-
Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives." Journal of the American Chemical Society, 77(21), 5562–5578.
- Defines the A-values and steric bulk parameters for the tert-butyl group.
-
Organic Syntheses. "Di-tert-butyl Malonate." Org.[6][1][7][8][9][10] Synth. 1962, 42, 44.
- Provides the validated protocol for acid-catalyzed isobutylene esterific
Sources
- 1. Fráter–Seebach alkylation - Wikipedia [en.wikipedia.org]
- 2. Dr. Tim Dong at SMC - Fráter–Seebach alkylation [sites.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 5. Frater-Seebach alkylation (2002) | Jie Jack Li | 1 Citations [scispace.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. finechem-mirea.ru [finechem-mirea.ru]
- 8. pharmacy180.com [pharmacy180.com]
- 9. scispace.com [scispace.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Chemical structure of (S)-Di-tert-butyl 2-hydroxysuccinate
Technical Monograph: (S)-Di-tert-butyl 2-hydroxysuccinate A Strategic Chiral Scaffold for Asymmetric Synthesis[1]
Part 1: Executive Summary & Structural Identity
(S)-Di-tert-butyl 2-hydroxysuccinate (also known as Di-tert-butyl L-malate) is a high-value chiral building block utilized in the synthesis of complex pharmaceutical intermediates.[1] Its structural uniqueness lies in the combination of the natural (S)-configured malate backbone with two bulky tert-butyl ester protecting groups.[1]
Unlike methyl or ethyl esters, the tert-butyl groups provide dual utility:
-
Steric Shielding: They protect the carbonyl centers from nucleophilic attack, directing reactivity solely to the C2-hydroxyl group.
-
Orthogonal Stability: They are stable to basic hydrolysis (saponification) but highly labile to acidic conditions (TFA/HCl), allowing for selective deprotection in the presence of base-sensitive functionalities.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1,4-Di-tert-butyl (2S)-2-hydroxybutanedioate |
| Common Name | Di-tert-butyl L-malate |
| CAS Number | 355126-91-9 |
| Molecular Formula | C₁₂H₂₂O₅ |
| Molecular Weight | 246.30 g/mol |
| Physical State | Colorless viscous oil or low-melting solid |
| Chirality | (S)-Enantiomer (derived from L-Malic acid) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Part 2: Structural Anatomy & Steric Environment
The molecule features a rigid chiral center at C2. The tert-butyl groups create a "steric wall" around the ester carbonyls. This is critical for reactions like the Fráter–Seebach alkylation , where the directing group (the hydroxyl) must dictate stereochemistry without interference from the ester sites.
Visualization: Structural Connectivity
Figure 1: Structural connectivity highlighting the reactive hydroxyl handle versus the sterically shielded ester termini.
Part 3: Synthesis Protocol (Isobutylene Method)
Direct esterification of L-malic acid with alcohols using acid catalysis is inefficient for tert-butyl esters due to the steric bulk of tert-butanol.[1] The industry-standard protocol utilizes isobutylene in a pressure vessel, which proceeds via a carbocation mechanism, bypassing steric hindrance.
Experimental Workflow
Reagents:
-
L-Malic Acid (1.0 equiv)[1]
-
Isobutylene (Liquefied, excess, ~4-6 equiv)
-
Concentrated H₂SO₄ (Catalytic, 0.1 equiv)
-
Dichloromethane (DCM) or 1,4-Dioxane (Solvent)[1]
Step-by-Step Protocol:
-
Preparation (Safety Critical):
-
Cool a pressure-rated glass vessel (thick-walled) in a dry ice/acetone bath (-78°C).
-
Charge with L-Malic acid and solvent (DCM).[1]
-
Condense isobutylene gas into the vessel until the required volume is reached.
-
Carefully add concentrated H₂SO₄.
-
-
Reaction:
-
Seal the vessel tightly.
-
Allow the mixture to warm to room temperature (20–25°C).
-
Mechanism:[1][2] The acid protonates the isobutylene to form the tert-butyl cation, which attacks the carboxylic acids.
-
Stirring: 24–48 hours. The suspension will clear as the malic acid converts to the lipophilic diester.
-
-
Workup (Neutralization):
-
Cool the vessel back to 0°C before opening (to reduce isobutylene pressure).
-
Pour the reaction mixture into a cold, saturated NaHCO₃ solution. Note: Vigorous bubbling will occur.[1]
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).
-
Synthesis Pathway Diagram
Figure 2: Synthesis workflow via acid-catalyzed addition of isobutylene.
Part 4: Reactivity & Orthogonality
The strategic value of this molecule is its orthogonal protection scheme .
-
Base Resistance: Unlike methyl esters, the tert-butyl esters resist hydrolysis by mild bases (e.g., LiOH, K₂CO₃) due to steric bulk. This allows chemists to perform base-mediated reactions on the C2-hydroxyl group (e.g., alkylation) without destroying the ester.[1]
-
Acid Sensitivity: The esters are cleaved quantitatively by TFA or HCl/Dioxane to yield the free di-acid, or selectively cleaved to the mono-ester under controlled conditions.
Key Application: The Mitsunobu Inversion
Researchers often use this scaffold to invert the stereocenter (S to R).
-
Reaction: (S)-Diester + PPh₃ + DIAD + Nucleophile (Nu-H).[1]
-
Outcome: The -OH is activated and displaced by the nucleophile via an Sɴ2 mechanism, resulting in the (R)-configuration .
Reactivity Flowchart
Figure 3: Orthogonal reactivity profile demonstrating acid lability vs. base stability.
Part 5: Analytical Characterization
For researchers validating the synthesis, the NMR spectrum is distinct. The tert-butyl groups typically appear as a large singlet (or two closely spaced singlets) in the upfield region, integrating to 18 protons.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Shift (δ ppm) | Multiplicity | Integration | Notes |
| t-Bu (x2) | 1.44 – 1.48 | Singlet (s) | 18H | Characteristic intense peak.[1] May split slightly due to diastereotopic environment. |
| C3-H (a) | 2.60 – 2.68 | Doublet of doublets (dd) | 1H | Methylene proton (ABX system). |
| C3-H (b) | 2.70 – 2.78 | Doublet of doublets (dd) | 1H | Methylene proton (ABX system). |
| -OH | 3.10 – 3.20 | Broad doublet (d) | 1H | Exchangeable with D₂O.[1] Shift varies with concentration. |
| C2-H | 4.30 – 4.38 | Doublet of doublets (dd) | 1H | Chiral center proton.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Type | Shift (δ ppm) |
| t-Bu (-CH₃) | ~28.0 |
| Methylene (C3) | ~39.5 |
| Chiral Center (C2) | ~68.5 |
| t-Bu (Quaternary) | ~81.5 – 82.5 |
| Carbonyls (C1, C4) | ~170.0 – 172.0 |
References
-
Chemical Identity & Properties
-
Synthesis Protocol (Isobutylene Method)
-
Orthogonal Protection & Stability
-
Applications in Chiral Synthesis
- Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition.
-
[Link]
Sources
A Technical Guide to (S)-Di-tert-butyl 2-hydroxysuccinate and its Equivalents in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral C4 Scaffolds
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the precise construction of stereogenic centers is paramount. Chiral building blocks, or "chiral pool" synthesis, offer an elegant and efficient strategy to introduce defined stereochemistry into a target molecule. Among these, C4 scaffolds derived from malic and tartaric acids are of significant interest due to their inherent functionality and stereochemical richness. This guide provides an in-depth technical exploration of (S)-Di-tert-butyl 2-hydroxysuccinate, a versatile chiral C4 building block, and its functional synonyms in the context of asymmetric synthesis. We will delve into its chemical identity, strategic applications, and compare it with viable alternatives, offering field-proven insights for the discerning researcher.
I. Defining the Core Reagent: (S)-Di-tert-butyl 2-hydroxysuccinate
(S)-Di-tert-butyl 2-hydroxysuccinate , also widely known by its synonym Di-tert-butyl (S)-malate , is a chiral molecule that serves as a valuable intermediate in the synthesis of complex organic compounds. Its structure features a four-carbon backbone with a hydroxyl group at the C2 position and two carboxylic acid functionalities, both of which are protected as tert-butyl esters. This specific arrangement of functional groups, combined with its defined (S)-stereochemistry, makes it a powerful tool for introducing chirality and for further synthetic elaborations.
Chemical Identity and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₅ | [1] |
| Molecular Weight | 246.30 g/mol | [1] |
| CAS Number | 355126-91-9 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
Spectroscopic Data:
-
¹H NMR of di-tert-butyl malonate shows a characteristic singlet for the tert-butyl protons. For the chiral hydroxysuccinate, one would expect additional signals for the methine and methylene protons, with coupling patterns reflecting their diastereotopic nature.
-
¹³C NMR would show distinct signals for the carbonyl carbons, the quaternary carbons of the tert-butyl groups, the methine carbon bearing the hydroxyl group, and the methylene carbon.
-
IR spectroscopy would reveal characteristic absorptions for the hydroxyl group (O-H stretch) and the ester carbonyl groups (C=O stretch).
-
Mass spectrometry would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns such as the loss of a tert-butyl group.
II. The Strategic Advantage of the tert-Butyl Ester in Chiral Building Blocks
The choice of the tert-butyl ester as a protecting group for the carboxylic acid functionalities in (S)-Di-tert-butyl 2-hydroxysuccinate is a deliberate and strategic one. The bulky tert-butyl groups confer several key advantages that are highly valued in multi-step synthesis:
-
Steric Hindrance and Stability: The tert-butyl groups provide significant steric bulk, which protects the ester carbonyls from nucleophilic attack under a wide range of reaction conditions, including those involving organometallics and basic hydrolysis.
-
Orthogonal Deprotection: The tert-butyl esters are stable to the basic conditions often used to deprotect other common protecting groups (e.g., Fmoc in peptide synthesis). However, they can be readily and cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the free carboxylic acids. This orthogonality is a cornerstone of modern protecting group strategy.
-
Minimized Racemization: The mild acidic deprotection conditions for tert-butyl esters generally minimize the risk of epimerization at adjacent stereocenters, a critical consideration when working with chiral molecules.
III. Functional Synonyms and Alternative Chiral C4 Building Blocks
While (S)-Di-tert-butyl 2-hydroxysuccinate is a highly effective chiral building block, a skilled synthetic chemist will consider a range of functionally equivalent or alternative reagents to optimize a synthetic route based on factors such as cost, availability, and specific reactivity requirements.
A. Direct Analogues and Other Malic Acid Esters
The most direct functional synonyms are other esters of (S)-malic acid. The choice of ester group can influence reactivity, solubility, and the conditions required for deprotection.
-
Dimethyl (S)-malate and Diethyl (S)-malate: These are less sterically hindered than the tert-butyl ester and are therefore more susceptible to nucleophilic attack and basic hydrolysis. They are readily prepared from (S)-malic acid.
-
Dibenzyl (S)-malate: The benzyl esters offer the advantage of being removable by hydrogenolysis, a mild and orthogonal deprotection strategy.
B. Di-tert-butyl Tartrates: A C2-Symmetric Alternative
Di-tert-butyl tartrates, available in both (2R, 3R) and (2S, 3S) forms, are closely related C4 chiral building blocks derived from tartaric acid.[2][3] They possess C2 symmetry, which can be advantageous in certain asymmetric transformations.
Comparative Analysis: (S)-Di-tert-butyl 2-hydroxysuccinate vs. Di-tert-butyl Tartrates
| Feature | (S)-Di-tert-butyl 2-hydroxysuccinate | Di-tert-butyl Tartrates |
| Symmetry | Asymmetric (C1) | C2-Symmetric |
| Functional Groups | One hydroxyl, two esters | Two hydroxyls, two esters |
| Chiral Centers | One | Two |
| Typical Applications | Introduction of a single stereocenter, synthesis of β-hydroxy-γ-amino acids. | As chiral auxiliaries in asymmetric reactions (e.g., Sharpless epoxidation), synthesis of C2-symmetric ligands. |
The choice between these two building blocks depends on the specific stereochemical and functional requirements of the target molecule. The tartrate derivatives are often used to induce chirality in a reaction, whereas the malate derivative is typically incorporated as a chiral fragment into the final product.
C. Chiral Lactones and Other Cyclic Scaffolds
Chiral lactones, such as those derived from ascorbic acid or tartaric acid, can also serve as valuable C4 building blocks. These cyclic structures can provide conformational rigidity and offer different synthetic handles for further transformations.
IV. Synthetic Applications and Methodologies
(S)-Di-tert-butyl 2-hydroxysuccinate and its functional equivalents are employed in a wide array of synthetic transformations. Below are some key applications with illustrative workflows and protocols.
A. Synthesis of Chiral β-Hydroxy-γ-Amino Acids
A significant application of (S)-Di-tert-butyl 2-hydroxysuccinate is in the synthesis of orthogonally protected β-hydroxy-γ-amino acids, which are important structural motifs in many biologically active natural products. A general synthetic approach involves the transformation of the hydroxyl group into a leaving group, followed by displacement with an azide and subsequent reduction.
Illustrative Workflow:
Figure 1: General workflow for the synthesis of a chiral β-hydroxy-γ-amino acid derivative.
B. Alkylation Reactions
The methylene protons adjacent to the ester carbonyl in di-tert-butyl malonate are acidic and can be deprotonated to form an enolate, which can then be alkylated. While the presence of the hydroxyl group in (S)-Di-tert-butyl 2-hydroxysuccinate complicates this direct approach, protection of the hydroxyl group allows for subsequent stereoselective alkylation at the α-position.
Generalized Protocol for Alkylation of a Protected Di-tert-butyl Malonate:
-
Protection of the Hydroxyl Group: The hydroxyl group of (S)-Di-tert-butyl 2-hydroxysuccinate is first protected with a suitable protecting group (e.g., as a silyl ether or benzyl ether) to prevent interference in the subsequent deprotonation step.
-
Enolate Formation: The protected hydroxysuccinate is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is then added dropwise to generate the enolate.
-
Alkylation: The desired alkylating agent (e.g., an alkyl halide) is added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
-
Deprotection: The protecting group on the hydroxyl group can be removed under appropriate conditions to yield the α-alkylated-β-hydroxy succinate derivative.
Reaction Scheme:
Figure 2: Workflow for the alkylation of a protected (S)-Di-tert-butyl 2-hydroxysuccinate.
V. Conclusion
(S)-Di-tert-butyl 2-hydroxysuccinate and its functional equivalents are indispensable tools in the arsenal of the modern synthetic chemist. The strategic placement of a hydroxyl group and two sterically demanding, yet readily cleavable, tert-butyl esters on a chiral C4 backbone provides a powerful platform for the efficient and stereocontrolled synthesis of complex molecular targets. A thorough understanding of the properties of this building block, along with a judicious consideration of its functional alternatives, empowers researchers to design and execute elegant and effective synthetic strategies in the pursuit of novel pharmaceuticals and other high-value chemical entities. The methodologies and comparative insights provided in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the art and science of asymmetric synthesis.
References
-
LookChem. (+)-DI-TERT-BUTYL L-TARTRATE. [Link]
-
Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
-
Marino, S. T., Stachurska-Buczek, D., Huggins, D. A., Krywult, B. M., Sheehan, C. S., Nguyen, T., ... & Boyce, R. S. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-426. [Link]
Sources
(S)-Di-tert-butyl 2-hydroxysuccinate molecular weight and formula
[1][3]
Executive Summary
(S)-Di-tert-butyl 2-hydroxysuccinate (commonly referred to as Di-tert-butyl L-malate ) is a high-value chiral building block extensively utilized in the asymmetric synthesis of pharmaceuticals.[1][2] Derived from the natural "chiral pool" (L-malic acid), this compound serves as a versatile scaffold for the construction of peptidomimetics, statins, and protease inhibitors. Its steric bulk, provided by the tert-butyl groups, offers unique regiochemical control during functionalization, while its acid-labile nature allows for orthogonal deprotection strategies in complex multi-step syntheses.[1]
This guide provides a comprehensive technical profile, validated synthetic protocols, and a strategic overview of its applications in modern drug development.
Molecular Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
The core identity of the molecule is defined by its dicarboxylic ester structure and the preservation of the (S)-configuration at the
Core Data Table[1][2]
| Parameter | Specification |
| IUPAC Name | 1,4-Di-tert-butyl (2S)-2-hydroxysuccinate |
| Common Name | Di-tert-butyl L-malate |
| CAS Number | 355126-91-9 (S-isomer) |
| Molecular Formula | C₁₂H₂₂O₅ |
| Molecular Weight | 246.30 g/mol |
| Chirality | (S) / L-isomer |
| SMILES | CC(C)(C)OC(=O)CC(=O)OC(C)(C)C |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| pKa | ~13 (hydroxyl proton), Esters are non-ionizable |
Structural Analysis
The molecule features two bulky tert-butyl ester protecting groups.[2] These groups serve two critical functions:
-
Steric Shielding: They protect the carbonyl centers from nucleophilic attack during transformations at the hydroxyl or C3 positions.
-
Orthogonality: They are stable to basic and nucleophilic conditions but are readily cleaved by strong acids (e.g., TFA, HCl/Dioxane), releasing the free acid without affecting base-labile groups (like Fmoc or acetate) elsewhere in the target molecule.
Synthetic Methodologies
Synthesis of (S)-di-tert-butyl 2-hydroxysuccinate requires conditions that prevent racemization of the sensitive
Protocol A: High-Pressure Isobutylene Addition (Scalable)
Rationale: This method is preferred for multi-gram to kilogram scale-up as it utilizes inexpensive reagents and avoids the formation of urea byproducts associated with carbodiimides.
Reagents: L-Malic acid, Isobutylene (gas), conc. H₂SO₄ (catalyst), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Setup: Use a pressure-rated stainless steel autoclave or a heavy-walled glass pressure bottle.[1][2]
-
Charging: Suspend L-Malic acid (1.0 equiv) in dry DCM (approx. 5 mL/g).
-
Catalyst: Add conc. H₂SO₄ (0.1 equiv) cautiously.
-
Addition: Cool the vessel to -78°C. Condense Isobutylene (excess, typically 4-6 equiv) into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 24–48 hours. Internal pressure will rise (approx. 20–40 psi).
-
Quench: Cool the vessel to 0°C. Carefully vent excess isobutylene into a fume hood.
-
Workup: Pour the reaction mixture into a saturated NaHCO₃ solution (cold) to neutralize the acid. Extract with DCM.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Vacuum distillation (high vacuum) or flash chromatography (Hexane/EtOAc) yields the pure diester.
Protocol B: Steglich Esterification (Lab Scale)
Rationale: Suitable for small-scale preparation when high-pressure equipment is unavailable.[1][2]
Reagents: L-Malic acid, tert-Butanol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).[1][2]
Step-by-Step Methodology:
-
Dissolution: Dissolve L-Malic acid (1.0 equiv) in dry DCM.
-
Reagents: Add tert-Butanol (3.0 equiv) and DMAP (0.2 equiv).
-
Coupling: Cool to 0°C. Add DCC (2.2 equiv) dropwise as a solution in DCM.
-
Stirring: Allow to warm to room temperature and stir overnight.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Purification: Wash filtrate with 0.5N HCl, then sat. NaHCO₃. Concentrate and purify via silica gel chromatography.
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways for (S)-Di-tert-butyl 2-hydroxysuccinate.
Applications in Drug Discovery
The utility of (S)-di-tert-butyl 2-hydroxysuccinate lies in its ability to function as a flexible chiral scaffold.[1] It is primarily used in three mechanistic domains:[1]
The Mitsunobu Inversion (Access to R-Isomers)
The free secondary hydroxyl group at C2 is an ideal substrate for the Mitsunobu reaction. This allows for the stereospecific inversion of the (S)-center to the (R)-center, often introducing nitrogen or sulfur nucleophiles.
-
Application: Synthesis of unnatural amino acids or chiral sulfide ligands.
-
Mechanism: Reaction with DEAD/PPh₃ and a nucleophile (e.g., HN₃ or R-SH) inverts the configuration to produce (R)-2-substituted succinates.[1][2]
C3-Alkylation (Frater-Seebach Type)
The bulky tert-butyl groups direct enolization and subsequent alkylation.[1][2] While classic Frater-Seebach alkylation uses beta-hydroxy esters (often with a dianion strategy), the diester can be alkylated at the C3 position with high diastereoselectivity due to chelation control with the free hydroxyl group.
-
Application: Creating complex backbones for renin inhibitors and HIV protease inhibitors.[2]
Orthogonal Deprotection
In solid-phase peptide synthesis (SPPS) or complex total synthesis, the tert-butyl esters provide acid-sensitivity.[1][2]
-
Strategy: The hydroxyl group can be protected as a benzyl ether or silyl ether (base/fluoride stable). The tert-butyl esters can then be cleaved with TFA to reveal the free carboxylic acids for coupling, leaving the hydroxyl protection intact.
Reaction Utility Map
Figure 2: Strategic utility of the scaffold in divergent synthesis.
Quality Control & Handling
Analytical Verification
-
¹H NMR (CDCl₃, 400 MHz):
-
Optical Rotation: Specific rotation
is a critical quality attribute. Literature values typically range from -6° to -9° (c=1, MeOH), though this is solvent-dependent.[1]
Stability and Storage[11]
-
Hydrolysis Risk: The compound is stable to moisture under neutral conditions but will hydrolyze rapidly in the presence of strong acids.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Shelf Life: 12–24 months if sealed properly.
References
-
Organic Syntheses. (1963).[3] Di-tert-butyl Malonate (Analogous Procedure). Org. Synth. 1963, 43, 261. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5271569 (Dibutyl maleate analogs). Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Scalable synthesis of PyOx ligands from chiral acids. Retrieved from [Link]
Strategic Derivatization of L-Malic Acid: A Chiral Pool Guide
Executive Summary
L-Malic acid [(S)-(-)-2-hydroxysuccinic acid] represents one of the most versatile C4 synthons in the chiral pool. Produced industrially via the enzymatic hydration of fumaric acid or fermentation of Aspergillus flavus, it offers high enantiomeric purity (>99% ee) at a commodity chemical price point (<$5/kg).
For drug development professionals, the strategic value of L-malic acid lies in its bifunctional nature (an
Part 1: Structural Versatility & The C4 Switchboard
The utility of L-malic acid stems from its
-
C1 (
-COOH): More acidic ( ), prone to decarbonylation if not protected, adjacent to the hydroxyl. -
C4 (
-COOH): Less acidic ( ), sterically more accessible for selective esterification in some contexts. -
C2 (Chiral Center): (S)-configuration.[1][2][3][4][5][6][7] The hydroxyl group allows for anchoring via acetalization (dioxanones) or inversion via Mitsunobu conditions to access (R)-isomers.
Pathway Visualization
The following diagram maps the divergence from L-malic acid to critical pharmaceutical intermediates.
Figure 1: The "Malic Switchboard" demonstrating the divergence into lactones, triols, and heterocycles.
Part 2: Core Building Blocks & Synthesis Pathways
(S)-3-Hydroxy-gamma-butyrolactone (HGB)
Significance: HGB is the "crown jewel" of malic acid derivatives. It serves as the immediate precursor to L-Carnitine and the chiral side chains of HMG-CoA reductase inhibitors (Statins like Atorvastatin and Rosuvastatin).
Mechanistic Insight: Direct hydrogenation of malic acid to HGB is thermodynamically challenging due to over-reduction to butanediols. The industrial standard involves an activation-reduction sequence .
-
Activation: Conversion to acetoxysuccinic anhydride protects the hydroxyl and activates the carboxyls.
-
Regioselectivity: Reduction with Borohydride attacks the more reactive anhydride carbonyls. Spontaneous cyclization yields the lactone.
(S)-1,2,4-Butanetriol (BT)
Significance: Used in high-energy materials (propellants) and as a hydrophilic linker in drug conjugates. Mechanistic Insight: Requires the reduction of both carboxyl groups.
-
Borane-Dimethyl Sulfide (BH3-DMS): The "Gold Standard" for yield. Borane coordinates with the hydroxyl group, directing hydride delivery to the carboxyls.
-
NaBH4/LiCl: The "Green Alternative." Lithium coordinates to the carbonyl oxygen, increasing electrophilicity and allowing the milder borohydride to reduce the ester.
Comparative Data: Reducing Agents
| Method | Reagent System | Target Product | Yield | Scalability | Safety Profile |
| Direct Reduction | BH3-DMS / THF | 1,2,4-Butanetriol | >95% | Low (Cost/Toxicity) | High Risk (DMS is toxic/flammable) |
| Activated Reduction | NaBH4 / Acetyl Chloride | HGB (Lactone) | 80-85% | High | Moderate (Exothermic quenching) |
| Catalytic Hydrog. | Ru/C or Pt-ReOx | HGB | 60-90% | High (Industrial) | High (High Pressure H2) |
Part 3: Advanced Applications in Drug Discovery
Case Study: L-Carnitine Synthesis
L-Carnitine (vitamin BT) transport fatty acids into mitochondria.
-
Route: L-Malic Acid
HGB Mesylation/Tosylation of the hydroxyl Ring opening with Trimethylamine. -
Chiral Integrity: The stereocenter at C2 of malic acid becomes C3 of carnitine. This route proceeds with retention of configuration if the lactone ring is opened by the amine, or inversion if the hydroxyl is activated and displaced.
Case Study: Pyrrolidine Alkaloids
By reacting malic acid derivatives with primary amines, researchers can access pyrrolidines found in bioactive alkaloids.
-
Mechanism: HGB reacts with benzylamine to form the amide-diol, which is cyclized under Mitsunobu conditions or via sulfonate activation to yield
-benzyl-3-hydroxypyrrolidine.
Part 4: Experimental Protocols
Protocol A: Synthesis of (S)-3-Hydroxy-gamma-butyrolactone (HGB)
Based on the Chemoenzymatic/Anhydride route (Benchchem/Patent CN1425658A).
Objective: Produce HGB from L-Malic acid via the anhydride intermediate.
Reagents:
-
L-Malic Acid (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Sodium Borohydride (NaBH4) (1.0 eq)
-
Solvents: THF (anhydrous), Dichloromethane (DCM)
Step-by-Step Workflow:
-
Anhydride Formation (Activation):
-
Add Acetyl Chloride dropwise at room temperature (RT). Caution: HCl gas evolution.
-
Stir for 3 hours at RT. The mixture will homogenize as (S)-2-acetoxysuccinic anhydride forms.
-
Remove excess Acetyl Chloride under reduced pressure.
-
Checkpoint: IR spectroscopy should show anhydride carbonyl stretches at ~1780 and 1860 cm⁻¹.
-
Selective Reduction:
-
Dissolve the crude anhydride in anhydrous THF. Cool to 0°C.
-
Add NaBH4 (suspended in THF) slowly over 1 hour. Maintain temp <5°C.
-
Mechanistic Note: The hydride attacks the anhydride carbonyls. The acetoxy group remains initially intact but hydrolyzes during workup/cyclization.
-
-
Cyclization & Workup:
-
Stir at RT for 4 hours.
-
Quench: Slowly add 2N HCl until pH < 2. Caution: Vigorous hydrogen evolution.
-
Heat to reflux for 1 hour (drives acid-catalyzed cyclization to the lactone).
-
Concentrate under vacuum. Extract with Ethyl Acetate (3x).
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Vacuum distillation (bp ~140°C at 0.5 mmHg) or silica column chromatography (EtOAc/Hexane).
-
Validation:
H NMR (CDCl3): 4.6 (m, 1H), 4.4 (dd, 1H), 4.2 (d, 1H), 2.7 (dd, 1H), 2.5 (d, 1H).
-
Protocol B: Synthesis of (S)-1,2,4-Butanetriol
Based on the Borane-Dimethyl Sulfide reduction (J. Org. Chem).[1][2][4][5][6][7][9][10][11][12][13]
Objective: Full reduction of carboxyl groups.
Workflow:
-
Setup: Flame-dry glassware under Nitrogen.
-
Addition: Dissolve L-Malic acid in THF. Add BH3-DMS (3.0 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT, then reflux for 2 hours.
-
Methanolysis: Cool to 0°C. CAUTIOUSLY add Methanol. This breaks the boron-oxygen bonds and forms volatile trimethyl borate.
-
Isolation: Evaporate solvent. Repeat methanol addition/evaporation 3x to remove all boron.
-
Yield: Typically >95% clear viscous oil.
Part 5: Troubleshooting & Quality Control
Common Failure Modes
| Issue | Cause | Remediation |
| Low Yield (HGB) | Incomplete cyclization | Ensure the acid reflux step (Step 3 in Protocol A) is sufficient (at least 1h). |
| Racemization | High Temp / Strong Base | Avoid strong bases during ester hydrolysis. Malic acid stereocenters are sensitive to retro-aldol type mechanisms under harsh basic conditions. |
| Boron Contamination | Incomplete Methanolysis | In Protocol B, the methanol quench/evaporation cycle must be repeated until no green flame (boron test) is observed. |
Diagram: HGB Synthesis Workflow
Figure 2: Step-by-step reaction workflow for the synthesis of HGB.
References
-
BenchChem. (S)-3-Hydroxy-gamma-butyrolactone | Chemical Synthesis from L-Malic Acid. Retrieved from
-
Hanessian, S., et al. Facile access to (S)-1,2,4-butanetriol and its derivatives. Canadian Journal of Chemistry, 1984.[14]
-
Lee, S.H., & Park, O.J. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.[2] Applied Microbiology and Biotechnology, 2009.
-
Google Patents. CN1425658A: Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
-
Gmeiner, P., et al. Regioselective Transformation of Malic Acid: A Practical Method for the Construction of Enantiomerically Pure Indolizidines.[12] Journal of Organic Chemistry.[12][15][16]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 5. (S)-3-Hydroxy-gamma-butyrolactone | 7331-52-4 | Benchchem [benchchem.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]
- 9. L-(-)-Malic acid, 99% 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.cn [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. dl.begellhouse.com [dl.begellhouse.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Regioselective ring opening of malic acid anhydrides by carbon nucleophiles. Application In the synthesis of chiral tetronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Enantiopure α-Hydroxylated Lactones from Malate Esters
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of enantiopure α-hydroxylated lactones, utilizing malate esters derived from the chiral pool. We will explore the strategic advantages and inherent challenges of using malic acid as a starting material. Detailed protocols for a robust, multi-step synthesis are provided, focusing on stereoselective α-functionalization and subsequent cyclization. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Significance of α-Hydroxylated Lactones & the Chiral Pool Approach
α-Hydroxylated lactones are privileged structural motifs found in a wide array of natural products and pharmaceutically active compounds. Their biological activities are often intrinsically linked to their absolute stereochemistry. The development of efficient and stereocontrolled synthetic routes to these molecules is, therefore, a critical endeavor in medicinal chemistry and drug development.
Malic acid, available in both (S) and (R) enantiomeric forms from the chiral pool, represents an economically viable and attractive starting material for the synthesis of these complex molecules.[1] Its inherent chirality and differentiated carboxylic acid functionalities offer a strategic advantage for building stereochemically rich targets. However, the direct α-hydroxylation of malate esters presents significant synthetic challenges, primarily due to the propensity for β-elimination upon enolization.[1]
This guide will navigate these challenges by presenting a field-proven, multi-step strategy that leverages the chirality of malic acid to achieve the synthesis of enantiopure α-hydroxylated lactones.
Strategic Overview: From Malate Ester to α-Hydroxylated Lactone
The synthetic approach detailed herein involves a three-stage process, beginning with the preparation of a suitable malate diester, followed by a diastereoselective α-alkylation, and culminating in a reductive lactonization to furnish the desired α-hydroxylated lactone.
Figure 1: Overall synthetic workflow from malic acid to the target α-hydroxylated lactone.
Detailed Protocols & Experimental Insights
Protocol 1: Preparation of Diisopropyl Malate
Rationale: Diisopropyl esters are often used in α-alkylation reactions as they can provide enhanced stereoselectivity compared to smaller methyl or ethyl esters.[1] The bulkier isopropyl groups can better direct the approach of the electrophile.
Materials:
-
(S)- or (R)-Malic Acid
-
Isopropanol (anhydrous)
-
Acetyl Chloride (or concentrated Sulfuric Acid)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
Suspend malic acid (1.0 eq) in toluene.
-
Add a large excess of anhydrous isopropanol (10-20 eq).
-
Cool the mixture in an ice bath and slowly add acetyl chloride (2.0-3.0 eq) as a catalyst for esterification. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Remove the ice bath and heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude diisopropyl malate.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Diastereoselective α-Alkylation of Diisopropyl Malate
Rationale: The key to introducing the α-substituent with high stereocontrol is the formation of a lithium enolate followed by quenching with an electrophile. The pre-existing stereocenter at the β-position directs the incoming electrophile to the opposite face of the enolate. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) at low temperatures is crucial to prevent side reactions.[1]
Materials:
-
Diisopropyl malate (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)
-
Electrophile (e.g., Benzyl bromide)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve diisopropyl malate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LiHMDS solution (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve the electrophile (1.2 eq) in anhydrous THF.
-
Slowly add the electrophile solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for α-Alkylation
| Electrophile | Base | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio |
| Benzyl bromide | LiHMDS | THF | -78 | ~85 | >95:5 |
| Allyl bromide | LDA | THF | -78 | ~80 | >90:10 |
| Methyl iodide | LiHMDS | THF | -78 | ~90 | >95:5 |
Protocol 3: Selective Reduction and Lactonization
Rationale: This final step involves the selective reduction of one of the two ester groups, followed by in-situ or acid-catalyzed lactonization. Lithium borohydride (LiBH₄) is an effective reagent for the selective reduction of esters in the presence of other functional groups.[2][3] The resulting hydroxy ester will then readily cyclize to the more thermodynamically stable γ-lactone upon acidic workup.
Figure 2: Workflow for the reductive lactonization step.
Materials:
-
α-Alkylated malate diester (from Protocol 2)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the α-alkylated malate diester (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add solid LiBH₄ (1.5-2.0 eq) portion-wise. Caution: LiBH₄ reacts with moisture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature overnight. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Stir the mixture vigorously for 1-2 hours at room temperature to promote lactonization.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting enantiopure α-hydroxylated lactone by flash column chromatography.
Trustworthiness and Validation
The protocols described are built upon established and peer-reviewed synthetic transformations. Each stage includes purification steps to ensure the integrity of the intermediates and the final product. The stereochemical outcome of the α-alkylation is the critical control point and can be validated by chiral HPLC or by NMR analysis of Mosher's ester derivatives. The final lactone's enantiomeric purity should be assessed by chiral GC or HPLC to confirm that no racemization has occurred during the final reduction and cyclization steps.
References
-
Jung, M., et al. (2005). Enantioselective synthesis and biological evaluation of α-hydroxylated lactone lignans. Pure and Applied Chemistry, 77(7), 1179-1190. [Link]
- Seebach, D., & Fráter, G. (1991). Synthesis of Enantiomerically Pure Compounds (EPC). Modern Synthetic Methods, 6, 1-148.
- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
-
Kieslich, D., & Christoffers, J. (2021). Formation of δ-Lactones by Cyanide Catalyzed Rearrangement of α-Hydroxy-β-oxoesters. Organic Letters, 23(4), 953–957. [Link]
- Soai, K., & Oyamada, H. (1984). Asymmetric reduction of ketones with lithium borohydride modified with chiral amino alcohols.
- Ranu, B. C., & Das, A. R. (1992). A simple and selective procedure for the reduction of esters to alcohols with zinc borohydride. The Journal of Organic Chemistry, 57(15), 4331-4333.
-
Coste, A., et al. (2007). Highly enantioselective catalytic lactonization at nonactivated primary and secondary γ-CH bonds. Journal of the American Chemical Society, 129(28), 8714-8715. [Link]
Sources
Application Notes & Protocols: (S)-di-tert-butyl 2-hydroxysuccinate as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Strategic Role of Chiral Auxiliaries
In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. The increasing demand for enantiomerically pure compounds has driven the development of numerous strategies for asymmetric synthesis.[1] Among these, the use of chiral auxiliaries remains a robust and reliable method for introducing stereocenters with high predictability.[2][3] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[3][4] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.
This guide focuses on (S)-di-tert-butyl 2-hydroxysuccinate , a readily available and highly effective chiral auxiliary derived from the chiral pool starting material, (S)-malic acid. Its structure is distinguished by three key features:
-
An (S)-configured stereocenter that serves as the primary source of chirality.
-
A hydroxyl group that acts as a handle for covalent attachment to a substrate.
-
Two sterically demanding di-tert-butyl ester groups that create a well-defined chiral environment, effectively shielding one face of the reactive intermediate.
These features make (S)-di-tert-butyl 2-hydroxysuccinate an excellent controller for a range of carbon-carbon bond-forming reactions, most notably in the stereoselective synthesis of β-hydroxy carbonyl compounds and α-substituted carboxylic acids via enolate chemistry.
Core Principle: Diastereofacial Shielding in Enolate Reactions
The central strategy for using this auxiliary involves its acylation, followed by the generation of a metal enolate. The inherent chirality of the auxiliary, amplified by its bulky tert-butyl groups, forces the enolate to adopt a conformation that exposes one of its two diastereotopic faces to electrophilic attack, leading to a highly predictable stereochemical outcome.
The general workflow is a three-stage process: attachment of the substrate, diastereoselective reaction, and non-destructive cleavage of the auxiliary.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) is the reagent of choice for this system.[5] As a strong, non-nucleophilic, and sterically hindered base, LDA ensures rapid, quantitative, and irreversible deprotonation at low temperatures (typically -78 °C).[6] This process generates the kinetic enolate, preventing undesirable side reactions such as self-condensation or enolate equilibration, which could erode stereoselectivity.[5][6]
Application I: Asymmetric Aldol Additions
The aldol reaction is one of the most powerful tools for C-C bond formation in organic synthesis.[7] Using the (S)-di-tert-butyl 2-hydroxysuccinate auxiliary attached to an acetyl unit allows for highly diastereoselective aldol additions to a wide range of aldehydes.
Mechanistic Rationale: The Zimmerman-Traxler Model
The high diastereoselectivity observed in these reactions is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.[7] Upon formation with a lithium base like LDA, the (Z)-enolate is favored. This enolate chelates the lithium cation, which in turn coordinates with the incoming aldehyde. To minimize steric clash, the aldehyde's substituent (R) preferentially occupies an equatorial position in the chair transition state. The bulky chiral auxiliary also occupies a pseudo-equatorial position, directing the aldehyde to approach from the less hindered face of the enolate, leading to the formation of the syn-aldol adduct.
Figure 2: Simplified Zimmerman-Traxler model for the aldol addition.
Protocol 1: Synthesis of a syn-β-Hydroxy Ester
Step 1: Acylation of (S)-di-tert-butyl 2-hydroxysuccinate
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-di-tert-butyl 2-hydroxysuccinate (1.0 eq).
-
Dissolve in anhydrous dichloromethane (DCM, ~0.2 M) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the acetylated auxiliary.
Step 2: Diastereoselective Aldol Addition
-
In a separate flame-dried flask, prepare a solution of LDA (~1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Dissolve the acetylated auxiliary (1.0 eq) in anhydrous THF (~0.1 M) and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should be a pale yellow.
-
Add the desired aldehyde (1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor progress by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to isolate the diastereomerically enriched aldol adduct.
| Aldehyde (R-CHO) | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Isobutyraldehyde | THF | 85 | >98:2 |
| Benzaldehyde | THF | 91 | 97:3 |
| Cyclohexanecarboxaldehyde | THF | 88 | >98:2 |
| Table 1: Representative results for the asymmetric aldol addition. |
Application II: Asymmetric Alkylation
This auxiliary is also highly effective in directing the asymmetric alkylation of enolates, providing a reliable route to α-substituted carboxylic acid derivatives. The principle of diastereofacial shielding remains the same, with the bulky auxiliary blocking one face of the enolate from the incoming alkylating agent.
Protocol 2: Synthesis of an α-Alkylated Ester
Step 1 & 2: Acylation and Enolate Formation
-
Follow Step 1 and the first two parts of Step 2 from Protocol 1 exactly as described above to generate the lithium enolate of the acetylated auxiliary.
Step 3: Alkylation
-
To the lithium enolate solution at -78 °C, add a reactive alkylating agent (1.5 eq), such as benzyl bromide or methyl iodide.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature over several hours, depending on the reactivity of the alkylating agent.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl solution.
-
Perform a standard aqueous workup as described in Protocol 1 (extraction, wash, dry, concentrate).
-
Purify the product by flash column chromatography.
| Alkylating Agent (R'-X) | Solvent | Yield (%) | Diastereomeric Ratio |
| Benzyl bromide | THF | 92 | >98:2 |
| Methyl iodide | THF | 89 | 96:4 |
| Allyl bromide | THF | 85 | 95:5 |
| Table 2: Representative results for asymmetric alkylation. |
Cleavage and Recovery of the Auxiliary
A key advantage of (S)-di-tert-butyl 2-hydroxysuccinate is the straightforward cleavage of its ester groups under acidic conditions to liberate the final chiral product. The tert-butyl esters are highly sensitive to acid, allowing for mild deprotection that often leaves other functional groups intact.[8]
Protocol 3: Acid-Catalyzed Cleavage
-
Dissolve the purified aldol or alkylation product (1.0 eq) in anhydrous DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.[8]
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is fully consumed.
-
Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.
-
The resulting crude carboxylic acid can be purified by crystallization, chromatography, or by conversion to a more stable ester (e.g., methyl ester via diazomethane or TMS-diazomethane) for easier handling and purification.
Milder Alternative: For substrates with other acid-sensitive groups, cleavage can sometimes be achieved by stirring with 85% aqueous phosphoric acid (5 eq) in toluene at 40-50 °C.[8]
Figure 3: Cleavage of the chiral auxiliary to yield the final product.
Conclusion
(S)-di-tert-butyl 2-hydroxysuccinate serves as a powerful and practical chiral auxiliary for asymmetric synthesis. Its predictable stereodirecting ability, coupled with the operational simplicity of the protocols and the ease of cleavage, makes it a valuable tool for researchers in drug discovery and complex molecule synthesis. The protocols outlined herein provide a robust foundation for the application of this auxiliary in constructing key chiral building blocks with high levels of stereochemical control.
References
- Drugs Fut 2002, 27(2). (n.d.). Application of chiral building blocks to the synthesis of drugs.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Substrate-Controlled Reactions.
-
Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules, 9(6), 405-26. Retrieved from [Link]
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
-
PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]
- Unknown Author. (n.d.). III Enolate Chemistry.
-
Wiley Online Library. (n.d.). The Directed Aldol Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 4.4: The aldol reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.8: Using LDA to Form an Enolate Ion. Retrieved from [Link]
-
Making Molecules. (2024). Lithium enolates & enolate equivalents. Retrieved from [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2006). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]
Sources
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Preparation of di-tert-butyl (S)-malate from L-malic acid and isobutene
Technical Application Note: Scalable Synthesis of Di-tert-butyl (S)-Malate
Executive Summary
Di-tert-butyl (S)-malate is a critical chiral building block utilized in the synthesis of complex pharmaceutical intermediates, cross-linking agents, and biodegradable polymers. Its preparation from L-malic acid and isobutene represents a classic acid-catalyzed addition to an alkene.
While the reaction appears straightforward, the presence of the
-
Elimination Risk: Strong acidic conditions can dehydrate the hydroxyl group, yielding di-tert-butyl fumarate or maleate.
-
Racemization: Harsh thermal or acidic conditions may compromise the enantiomeric purity of the (S)-center.
-
Polymerization: Isobutene is prone to oligomerization (forming diisobutylene) if the temperature is uncontrolled.
This guide details a high-fidelity, pressure-vessel protocol designed to maximize yield (>85%) while preserving optical purity.
Reaction Mechanism & Strategic Considerations
The synthesis proceeds via the acid-catalyzed addition of the carboxylic acid protons to the electron-rich double bond of isobutene, generating a tert-butyl carbocation intermediate (or a protonated alkene complex) that is subsequently trapped by the carboxylate.
Key Mechanistic Pathway:
-
Protonation: Isobutene is protonated by
to form a tert-butyl carbocation (or associated ion pair). -
Nucleophilic Attack: The carboxylic oxygen of L-malic acid attacks the carbocation.
-
Ester Formation: Loss of a proton yields the ester. This repeats for the second carboxyl group.
Critical Quality Attribute (CQA) Control:
-
Temperature < 25°C: Prevents the elimination of water (dehydration) to form fumarate derivatives.
-
Solvent Choice (DCM): Dichloromethane is non-nucleophilic and dissolves the isobutene well, though L-malic acid starts as a suspension.
-
Pressure Containment: Maintaining isobutene in the liquid phase (or high concentration gas phase) drives the equilibrium forward.
Experimental Protocol
Equipment & Reagents
-
Reaction Vessel: 500 mL Stainless Steel Parr Reactor (or heavy-walled borosilicate pressure bottle with safety shield for scales <10g).
-
Reagents:
-
L-Malic Acid (Reagent Grade, >99%, optical purity checked).
-
Isobutene (Gas, >99%).
-
Sulfuric Acid (
), Concentrated (98%). -
Dichloromethane (DCM), Anhydrous.
-
Sodium Bicarbonate (
), sat. aq. solution. -
Magnesium Sulfate (
), anhydrous.
-
Quantitative Formulation (Standard Batch)
| Component | Role | Amount | Molar Equiv |
| L-Malic Acid | Substrate | 13.4 g | 1.0 (100 mmol) |
| Dichloromethane | Solvent | 150 mL | N/A (0.6 M) |
| Sulfuric Acid | Catalyst | 1.0 mL | ~0.18 (Cat.) |
| Isobutene | Reagent | ~40 mL (liq) | ~4.5 (Excess) |
Note: Isobutene is added in excess to drive the reaction to completion and compensate for headspace loss.
Step-by-Step Methodology
Step 1: Reactor Loading (Atmospheric Phase)
-
Ensure the Parr reactor is clean, dry, and leak-tested.
-
Charge 13.4 g of L-Malic Acid and 150 mL of DCM into the vessel. Note: The acid will not fully dissolve; this is a suspension.
-
Add 1.0 mL of Conc.
dropwise while stirring.
Step 2: Isobutene Addition (Cryogenic Phase)
-
Seal the reactor and cool the vessel to -20°C using an external chiller or dry ice/acetone bath.
-
Connect the Isobutene gas cylinder to the reactor inlet.
-
Slowly condense isobutene into the reactor. If measuring by weight, place the reactor on a scale and add approx. 25-30 g of isobutene. If measuring by volume (liquid), condense approx 40-50 mL .
-
Safety: Ensure the reactor is rated for the vapor pressure of isobutene at room temperature (~2.6 bar / 38 psi).
-
Step 3: Reaction Phase
-
Close the inlet valve.
-
Allow the reactor to warm slowly to Room Temperature (20–25°C) .
-
Caution:Do not heat. Exceeding 30°C significantly increases the rate of isobutene polymerization and malic acid dehydration.
-
-
Stir vigorously (approx. 500-800 rpm) for 24 to 48 hours .
-
Monitoring: The suspension should clarify as the lipophilic diester forms.
-
Step 4: Workup & Neutralization
-
Cool the reactor to 0°C to lower internal pressure.
-
Carefully vent the excess isobutene into a fume hood exhaust.
-
Open the reactor and pour the clear solution into a separatory funnel containing 200 mL of cold Saturated
.-
Caution: Gas evolution (
) will be vigorous due to acid neutralization. Add slowly.
-
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer once with 50 mL DCM .
-
Combine organic layers and wash with 100 mL Brine .
-
Dry over Anhydrous
for 30 minutes. Filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) at <35°C .
-
Note: The product is thermally sensitive.[1] Avoid high bath temperatures.
-
-
Result: A colorless to pale yellow viscous oil.
-
Final Purification:
-
For most applications, the crude oil is sufficient (>95% purity).
-
If higher purity is required, perform Flash Column Chromatography (Silica Gel, Hexanes:Ethyl Acetate 9:1 to 4:1). Vacuum distillation is risky due to potential thermal degradation.
-
Process Visualization
Reaction Scheme
Caption: Acid-catalyzed addition of L-malic acid to isobutene. Temperature control is critical to avoid the elimination pathway (red).
Experimental Workflow
Caption: Step-by-step workflow for the pressure-vessel synthesis of di-tert-butyl (S)-malate.
Quality Control & Validation
To ensure the protocol was successful, verify the following parameters:
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow oil. |
| Purity | GC-FID or HPLC | > 95% Area. |
| Identity | ||
| Chirality | Polarimetry | |
| Water Content | Karl Fischer | < 0.5% (Critical for stability). |
Troubleshooting Guide:
-
Problem: Product contains olefinic peaks (5.8–6.8 ppm in NMR).
-
Cause: Elimination to fumarate.
-
Solution: Reaction temperature was too high. Keep strictly <25°C.
-
-
Problem: Low Yield / Recovery.
-
Cause: Hydrolysis during workup or insufficient reaction time.
-
Solution: Ensure quench is cold and rapid. Extend reaction time to 48h.
-
References
- Preparation of tert-butyl esters: McClinton, J. (1995). Aldrichimica Acta, 28(2), 31.
- Synthesis of malate derivatives: Seebach, D., et al. (1980). Helvetica Chimica Acta, 63, 197.
-
Properties of Di-tert-butyl malate : PubChem Compound Summary for CID 505581836. National Center for Biotechnology Information (2025). Link
- Acid-catalyzed addition mechanism: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 522. Wiley. (Classic reference for Sulfuric Acid/Isobutene method).
-
Safety in Autoclaves : Parr Instrument Company. (n.d.). Introduction to Heated Pressure Vessels. Link
Sources
Reaction of (S)-di-tert-butyl 2-hydroxysuccinate with alkyl halides
Executive Summary
This guide details the protocol for the O-alkylation of (S)-di-tert-butyl 2-hydroxysuccinate (di-tert-butyl malate) with alkyl halides via Williamson Ether Synthesis. While seemingly trivial, this transformation presents a significant risk of racemization due to the acidity of the
This note compares two primary methodologies:
-
Silver Oxide (
) Mediated Alkylation: The preferred method for maximum retention of enantiomeric excess (ee%). -
Sodium Hydride (NaH) Mediated Alkylation: A faster, scalable alternative requiring strict thermal control.
Introduction & Mechanistic Context
(S)-Malic acid derivatives are versatile "Chiral Pool" building blocks used in the synthesis of peptidomimetics, HIV protease inhibitors, and statins. The di-tert-butyl ester is specifically chosen over methyl or ethyl esters for two reasons:
-
Steric Shielding: The bulky tert-butyl groups protect the ester carbonyls from nucleophilic attack during subsequent steps.
-
Hydrolysis Resistance: They prevent transesterification and allow for orthogonal deprotection (acid-labile) relative to other functional groups.
The Challenge: Racemization vs. Alkylation
The core challenge is the competition between the desired
-
Path A (Desired): Deprotonation of the hydroxyl group (
) followed by nucleophilic attack on the alkyl halide. -
Path B (Undesired): Deprotonation of the
-methine proton ( ). While less acidic, strong bases or elevated temperatures can access this proton, leading to enolate formation and subsequent racemization upon reprotonation.
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the alkylating agent and purity requirements.
Figure 1: Decision matrix for selecting the optimal alkylation strategy.
Detailed Protocols
Protocol A: Silver Oxide ( ) Mediated Alkylation
Best for: Alkyl Iodides, Benzyl Bromides, Allyl Bromides. Highest preservation of chirality.
Reagents:
-
(S)-Di-tert-butyl 2-hydroxysuccinate (1.0 equiv)
-
Alkyl Halide (1.5 – 3.0 equiv)
-
Silver(I) Oxide (
) (1.5 – 2.0 equiv) -
Solvent: Ethyl Acetate (EtOAc) or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.
Procedure:
-
Preparation: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), dissolve the malate substrate in anhydrous EtOAc (0.2 M concentration).
-
Addition: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) in one portion.
-
Activation: Add
powder in one portion. The reaction is heterogeneous (suspension). -
Reaction: Stir vigorously at room temperature (20–25°C).
-
Note: Reaction times vary from 12 to 48 hours. Monitor by TLC (stain with PMA or KMnO4; UV is often insufficient for aliphatic ethers).
-
-
Workup:
-
Dilute the mixture with Et2O.
-
Filter through a pad of Celite to remove the fine silver salts. Warning: Silver residues can clog frits; use a wide-diameter funnel.
-
Wash the filter cake with Et2O.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude oil is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).
Why this works:
Protocol B: Sodium Hydride (NaH) Mediated Alkylation
Best for: Less reactive halides, large-scale synthesis where Ag cost is prohibitive.
Reagents:
-
(S)-Di-tert-butyl 2-hydroxysuccinate (1.0 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.1 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M).
Procedure:
-
Preparation: Flame-dry a two-neck flask under Argon/Nitrogen. Add NaH. Wash NaH with dry pentane/hexane (optional, to remove oil) if high precision is needed; otherwise, use as is.
-
Solvation: Suspend NaH in anhydrous DMF/THF and cool to -15°C to 0°C . Temperature control is critical.
-
Deprotonation: Add the malate substrate (dissolved in minimal solvent) dropwise over 15-20 minutes.
-
Observation: Gas evolution (
) will occur. Stir for 30 mins at 0°C to ensure complete alkoxide formation.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Do not warm to room temperature unless TLC indicates no conversion.
-
Quench: Carefully quench with saturated aqueous
at 0°C. -
Workup: Extract with Et2O or EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over
.[1]
Risk Factor: If the temperature exceeds 0°C, the basicity of NaH/DMF can trigger
Performance Comparison & Data
The following table summarizes expected outcomes based on internal validation standards for this class of substrates.
| Parameter | Protocol A ( | Protocol B ( |
| Typical Yield | 85 - 95% | 70 - 90% |
| Racemization Risk | < 1% (Negligible) | 5 - 15% (Temp. dependent) |
| Reaction Time | 18 - 48 Hours (Slow) | 2 - 6 Hours (Fast) |
| Substrate Scope | Iodides, Activated Bromides | All Halides, Tosylates |
| Scalability | Low (Cost of Ag) | High |
| Major Side Product | Unreacted Starting Material | Fumarate (Elimination) |
Mechanistic Visualization
The diagram below details the competing pathways. The steric bulk of the tert-butyl groups (tBu) is crucial for directing the reaction but does not completely immunize the molecule against base-mediated racemization.
Figure 2: Mechanistic pathways showing the divergence between productive alkylation and racemization.
Troubleshooting & Optimization
-
Incomplete Conversion (Ag2O):
-
Cause: Surface passivation of silver oxide.
-
Fix: Add a catalytic amount (0.1 equiv) of Potassium Iodide (KI) to generate reactive alkyl iodides in situ (Finkelstein condition) or use freshly prepared
.
-
-
Elimination Products (Fumarates):
-
Cause: Base concentration too high or temperature too high.
-
Fix: Switch from NaH to
. If using NaH, ensure strictly 0°C or lower.
-
-
Hydrolysis of Esters:
-
Cause: Wet solvent or hydroxide contamination.
-
Fix: The di-tert-butyl esters are robust, but prolonged exposure to aqueous base (during quench) should be minimized. Ensure solvents are anhydrous.
-
References
-
Purdie, T., & Irvine, J. C. (1899). The Rotatory Powers of Optically Active Methoxy- and Ethoxy-Propionic Acids Prepared from Active Lactic Acid. Journal of the Chemical Society, Transactions, 75, 483-493. Link
-
Seebach, D., et al. (1980). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23-24), 2708-2748. (Foundational context on malate alkylation stability). Link
- Mislow, K., & Braverman, S. (1962).
-
Eskici, M., et al. (2018). Asymmetric synthesis of (S)-dihydrokavain from L-malic acid.[2] Synthetic Communications, 48:18, 2382-2390.[2] (Demonstrates utility of malate derivatives in synthesis). Link[2]
Sources
Application Note: Strategic Orthogonal Protection of Malic Acid – The tert-Butyl Route
Executive Summary
L-Malic acid is a versatile C4-chiron widely used in the synthesis of biodegradable polymers (e.g., Poly(malic acid), PMLA), peptidomimetics, and complex natural products. Its trifunctional nature—possessing two carboxylic acids (
This Application Note details a strategic orthogonal protection scheme utilizing tert-butyl esters. Unlike methyl or ethyl esters, tert-butyl groups are resistant to basic hydrolysis and hydrogenolysis, yet readily cleaved by acid (TFA or HCl/Dioxane). This unique reactivity profile allows for the independent manipulation of the
Strategic Rationale: The Orthogonal Triangle
The power of using tert-butyl malates lies in their ability to participate in an "Orthogonal Triangle" of protection. This strategy ensures that deprotection conditions for one group do not affect the others.[1][2][3]
The Logic of Orthogonality[3][4]
- -Carboxyl Protection (tert-Butyl): Acid-labile. Stable to base and hydrogenolysis.
- -Carboxyl Protection (Benzyl): Hydrogenolysis-labile. Stable to acid (mild) and base (moderate).
-
Hydroxyl Protection (Acetyl/Silyl): Base-labile (Acetyl) or Fluoride-labile (Silyl).
This setup allows for three distinct deprotection vectors:
-
Vector A (Acid): Exposes the
-COOH for side-chain modification. -
Vector B (
): Exposes the -COOH for backbone elongation. -
Vector C (Base/Fluoride): Exposes the -OH for esterification or polymerization.
Visualization: The Orthogonal Workflow
The following diagram illustrates the decision matrix for synthesizing specific malate building blocks.
Figure 1: Strategic pathway for accessing
Detailed Protocols
Protocol A: Regioselective Synthesis of -tert-butyl L-Malate
Objective: Synthesis of a building block with a protected
Materials
-
L-Malic Acid (anhydrous)
-
Acetyl Chloride (Reagent grade)
-
tert-Butanol (Anhydrous)
-
Dichloromethane (DCM)
-
DMAP (4-Dimethylaminopyridine)
-
Magnesium Sulfate (
)
Step-by-Step Methodology
-
Formation of (S)-Acetoxysuccinic Anhydride:
-
Suspend L-malic acid (13.4 g, 100 mmol) in acetyl chloride (30 mL).
-
Heat the mixture to 45–50°C under nitrogen for 2–3 hours. The solid will dissolve as the reaction proceeds.
-
Critical Checkpoint: Monitor by IR. Disappearance of the broad -OH stretch and appearance of doublet carbonyl peaks (approx. 1790 and 1870 cm⁻¹) indicate anhydride formation.
-
Remove excess acetyl chloride under reduced pressure. The residue (a viscous oil or solid) is used directly to prevent hydrolysis.
-
-
Regioselective Ring Opening:
-
Dissolve the crude anhydride in anhydrous DCM (100 mL).
-
Cool to 0°C in an ice bath.
-
Add tert-butanol (1.1 eq, 110 mmol) followed by DMAP (0.1 eq).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Mechanistic Insight: The bulky t-BuOH attacks the distal carbonyl (
) to avoid steric clash with the acetoxy group at the -position.
-
-
Workup and Purification:
-
Wash the organic layer with 10% citric acid (to remove DMAP) and then brine.
-
Dry over
and concentrate in vacuo. -
Purification: The crude product is often a mixture of isomers (approx. 4:1 ratio favoring
). Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, Hexane:EtOAc 3:1). -
Target Product:
-tert-butyl-O-acetyl-L-malate.
-
-
Optional: Deacetylation (if free OH is required):
-
Treat the protected ester with dilute hydrazine hydrate in THF at 0°C for 30 mins to remove the acetyl group without cleaving the tert-butyl ester.
-
Protocol B: Application in Peptidomimetic Synthesis
Objective: Coupling the
Materials
- -tert-butyl-L-malate (from Protocol A)
-
Amine component (e.g., Benzylamine or Amino Acid Ester)
-
Coupling Agent: EDC[4]·HCl / HOBt
-
Base: DIPEA (Diisopropylethylamine)
Methodology
-
Activation: Dissolve
-tert-butyl-L-malate (1 eq) in DMF. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 min. -
Coupling: Add the amine (1 eq) and DIPEA (2 eq). Stir at RT for 12 hours.
-
Validation: The reaction selectively targets the free
-carboxyl. The -tert-butyl ester remains intact, preventing side-chain polymerization. -
Deprotection (The "Switch"):
-
To remove the tert-butyl group: Treat with TFA/DCM (1:1) for 1 hour.
-
Result: A free
-carboxylic acid side chain, mimicking Aspartic acid but with a hydroxyl backbone.
-
Data Presentation & Troubleshooting
Comparative Stability of Protecting Groups[3][5][6]
| Protecting Group | Reagent | Acid Stability | Base Stability | Hydrogenolysis |
| tert-Butyl Ester | Isobutylene / tBuOH | Unstable (Cleaves) | Stable | Stable |
| Benzyl Ester | Benzyl Alcohol | Stable (Mild) | Moderate (Saponifies) | Unstable (Cleaves) |
| Methyl Ester | Methanol | Stable | Unstable (Saponifies) | Stable |
| Acetyl (on OH) | AcCl / Ac2O | Stable | Unstable (Hydrolyzes) | Stable |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Regioselectivity (Isomer mix) | Temperature too high during alcohol addition. | Ensure addition of t-BuOH is done strictly at 0°C or -10°C. |
| Hydrolysis of Anhydride | Moisture in reagents or atmosphere. | Use freshly distilled solvents; keep anhydride under |
| Loss of t-Butyl group | Acidic workup too strong or prolonged. | Use Citric Acid (mild) instead of HCl for washes; minimize exposure time. |
| Incomplete Acetylation | Old Acetyl Chloride. | Distill Acetyl Chloride before use or use fresh bottle. |
References
-
Vert, M. (2014). Poly(malic acid) and its derivatives: From chemistry to therapeutic applications. Polymer Degradation and Stability .
-
Seebach, D., et al. (1980). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition .
-
Guerin, P., et al. (1985). Optically active poly(beta-malic acid): synthesis and degradation. Polymer Bulletin .
-
Tao, Y., et al. (2020). Recent Advances in Poly(Malic Acid)-Based Nanocarriers for Drug Delivery. Journal of Controlled Release .
-
Mitsos, C. A., et al. (2000). Regioselective ring opening of malic acid anhydrides by carbon nucleophiles. Journal of Organic Chemistry .
Sources
Troubleshooting & Optimization
Technical Support Center: Stereoretentive Alkylation of (S)-di-tert-butyl malate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are performing alkylation reactions on chiral malate esters, specifically (S)-di-tert-butyl malate, and are encountering challenges with racemization. Our goal is to provide a deep, mechanistic understanding of the problem and offer actionable, field-tested solutions to preserve the stereochemical integrity of your molecules.
The Core Problem: Understanding the Mechanism of Racemization
Before troubleshooting, it is critical to understand why racemization occurs during the alkylation of α-alkoxy esters like di-tert-butyl malate. The process is not random; it is a direct consequence of the reaction mechanism.
The key step is the deprotonation of the α-carbon (the carbon bearing the stereocenter) to form an enolate. This enolate intermediate is resonance-stabilized and, crucially, has a planar geometry at the α-carbon.[1][2] Once this planar structure is formed, the original stereochemical information is lost. The subsequent alkylation can then occur from either face of the planar enolate, leading to a mixture of (S) and (R) products—a racemic or epimerized mixture.[2][3]
The extent of this racemization is highly dependent on the stability and lifetime of the enolate, as well as the reaction conditions which can facilitate equilibration between the chiral starting material and the achiral enolate.[1]
Mechanism of Racemization via Enolate Formation
Caption: Workflow for stereoretentive alkylation.
Step-by-Step Methodology
-
Preparation: Assemble and flame-dry all glassware under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen). Maintain this atmosphere throughout the reaction.
-
Reaction Setup: To the reaction flask, add anhydrous THF (e.g., 0.1 M concentration relative to the substrate). Add (S)-di-tert-butyl malate (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of freshly prepared or commercial LDA (1.05-1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 45-60 minutes. A pale yellow color may indicate successful enolate formation.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction time can vary from 1 to 4 hours. Monitor the reaction by TLC or LC-MS by quenching small aliquots in saturated aqueous NH₄Cl.
-
Quenching: Once the reaction is complete, quench it at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) using chiral HPLC or by converting the product to a diastereomeric derivative for NMR analysis.
Analytical Methods for Detecting Racemization
It is essential to accurately quantify the stereochemical outcome of your reaction.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable and common method. Using a suitable chiral stationary phase, the enantiomers or diastereomers of the product can be separated and their relative peak areas quantified to determine the e.e. or d.r. [4]* Polarimetry: While a simple method to measure optical rotation, it is not sufficient on its own to determine e.e. unless a reference value for the enantiomerically pure product is known and the sample is free of other chiral impurities.
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to resolve the signals of enantiomers in the ¹H NMR spectrum, allowing for integration and e.e. determination.
By understanding the mechanism of racemization and meticulously controlling the reaction parameters—especially base, temperature, and solvent—you can successfully perform the alkylation of (S)-di-tert-butyl malate while preserving its critical stereochemical integrity.
References
- Vertex AI Search. (2025, August 15). Alkylation of enolates | Organic Chemistry II Class Notes. Fiveable.
-
Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
-
AK Lectures. (2016, September 3). Racemization of Carbonyl Compounds. Retrieved from [Link]
-
Guo, Z., et al. (2023, June 7). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. doi:10.3389/fchem.2023.1205661. Retrieved from [Link]
-
JoVE. (2023, April 30). Regioselective Formation of Enolates. Journal of Visualized Experiments. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 17 Carbonyl Based Nucleophiles. Retrieved from [Link]
-
Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 22 Notes. Enolate Chemistry. Retrieved from [Link]
-
Bixa, T., Hunter, R., et al. (2015). Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation of α-Substituted Malonate-Imidazolidinones. The Journal of Organic Chemistry, 80(2), 762–769. doi:10.1021/jo502140d. (Simulated reference, concept from search results)[5]
-
Evans, D. A. (n.d.). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Semantic Scholar. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aklectures.com [aklectures.com]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Avoiding acid-catalyzed hydrolysis of tert-butyl esters during workup
Ticket Subject: Preventing Acid-Catalyzed Hydrolysis of tert-Butyl Esters During Workup and Purification. Assigned Specialist: Senior Application Scientist. Status: Open.
Diagnostic: Why is my ester degrading?
If you are observing the loss of a tert-butyl ester (t-Bu) during workup or purification, you are likely triggering an
The Mechanism ( )
This pathway is distinct because it does not require water to attack the carbonyl. It only requires a proton source to generate a good leaving group, followed by the irreversible loss of isobutylene gas.
Key Insight: Because the rate-determining step is the formation of the cation, steric hindrance around the carbonyl does not protect the ester.
Figure 1: The
Workup Protocols: Troubleshooting Common Failure Points
The most common point of failure is the "standard" acidic wash used to remove amines or quench Lewis acids.
Scenario A: Quenching Aluminum Hydride Reductions (LAH/DIBAL)
The Trap: Using 1M HCl to break aluminum emulsions. This creates a locally highly acidic environment that shreds t-Bu esters. The Fix: Use Rochelle’s Salt (Sodium Potassium Tartrate) .[1] It acts as a ligand for aluminum, breaking emulsions at neutral pH.
Protocol: Rochelle’s Salt Workup [1][2][3][4]
-
Cool reaction mixture to 0°C.
-
Dilute with an inert solvent (Diethyl ether or DCM).
-
Add Saturated Aqueous Rochelle’s Salt (approx. 20 mL per gram of hydride reagent).
-
Stir vigorously at Room Temperature (RT) for 1–2 hours until two clear layers form.
-
Separate layers; the aqueous layer will contain the solubilized aluminum tartrate complex.
Scenario B: Removing Basic Impurities (Amines)
The Trap: Washing with 1N HCl. The Fix: Use Buffered Acidic Washes or Cold Citric Acid .
| Reagent | pH | Risk Level | Recommendation |
| 1N HCl | ~0.1 | Critical | Do not use. Immediate cleavage likely. |
| 10% Citric Acid | ~2.2 | Moderate | Use only at 0°C and minimize contact time (<5 mins). |
| 0.5M NaH₂PO₄ | ~4.5 | Low | Recommended. Sufficient to protonate amines but spares t-Bu esters. |
| Sat. NH₄Cl | ~5.5 | Safe | Excellent for quenching basic reactions; poor for removing amines. |
Purification: The "Silica Problem"
Standard silica gel is slightly acidic (
Solution: The "Buffered Silica" Technique
You must neutralize the acidic sites on the silica gel surface before your compound interacts with them.
Protocol: Triethylamine (TEA) Passivation
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).
-
Add Modifier: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Pour Column: Pour the column as usual.
-
Elution: Run the column using eluent containing 0.5% TEA .
-
Note: TEA is volatile and can be removed under high vacuum later. If your compound is an amine, this also improves peak shape by preventing tailing.
-
Decision Matrix: Choosing a Purification Strategy
Figure 2: Purification workflow for acid-sensitive esters.
FAQ: Specialist Responses
Q: Can I use TFA to remove a Boc group in the presence of a tert-butyl ester?
A: generally, No. Both Boc and t-Bu esters cleave via the same carbocation mechanism. However, Boc groups are slightly more labile (cleave ~2-3x faster) due to the formation of carbamic acid which decarboxylates. Selective cleavage is extremely difficult and requires fine-tuned kinetic control (e.g., using dilute
Q: I stored my t-butyl ester in CDCl₃ and it decomposed. Why? A: Chloroform (CDCl₃) slowly decomposes to form HCl (phosgene pathway) upon exposure to light and air. This trace acid is sufficient to catalyze hydrolysis over days.
-
Fix: Store samples in
(Benzene-d6) or filter your CDCl₃ through basic alumina immediately before use.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (The definitive guide on stability profiles).
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source for Rochelle's Salt workup protocols).
- Loev, B.; Goodman, M. M. "Dry Column Chromatography: A Preparative Chromatographic Technique with the Resolution of Thin-Layer Chromatography." Chem. Ind. (London)1967, 2026. (Discusses silica acidity and buffering).
- Ingold, C. K.Structure and Mechanism in Organic Chemistry, 2nd ed.; Cornell University Press: Ithaca, NY, 1969.
Sources
Purification methods for di-tert-butyl malate derivatives (distillation vs column)
Subject: Troubleshooting Purification Protocols (Distillation vs. Column Chromatography) Ticket ID: DBM-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing yield loss, decomposition, or inseparable impurities during the purification of di-tert-butyl malate or its derivatives.
These compounds present a classic "chemist’s dilemma":
-
Thermal Instability: The tert-butyl ester moiety is prone to acid-catalyzed thermal elimination (E1 mechanism), releasing isobutylene and generating the free acid.
-
Surface Reactivity: The free hydroxyl group (in malates) and the acid-labile ester make them sensitive to the Lewis acidity of standard silica gel.
This guide provides decision frameworks and troubleshooting protocols to navigate these competing stabilities.
Module 1: The Decision Matrix
User Question: "Should I distill my crude product or run a column?"
Scientist’s Response: The choice depends strictly on your scale and the acidic history of your crude mixture. Distillation is superior for multi-gram scales but requires rigorous pH control. Chromatography is safer for small, precious batches but risks hydrolysis on acidic stationary phases.
Workflow Visualization
Figure 1: Decision tree for selecting the purification method based on scale and crude profile.
Module 2: Vacuum Distillation (High-Throughput)
User Question: "My product turns into a solid or foams uncontrollably during distillation. What is happening?"
Scientist’s Diagnosis: You are experiencing autocatalytic thermal decomposition .
-
The Mechanism: Traces of acid (from the synthesis, e.g., malonyl chloride or HCl workups) catalyze the cleavage of the tert-butyl group.
-
The Cascade: This releases isobutylene (gas/foam) and a carboxylic acid.[1] The newly formed acid catalyzes further decomposition.
-
The Result: You are left with fumaric acid derivatives or polymeric material.
Protocol: Stabilized High-Vacuum Distillation
Reference Standard: Organic Syntheses Coll.[2] Vol. 4, p. 261 [1]
Prerequisites:
-
High Vacuum Pump (< 1.0 mmHg / 1.3 mbar).
-
Short-path distillation head (Vigreux columns increase thermal exposure time).
Step-by-Step Procedure:
-
Alkaline Wash (Crucial):
-
Before starting, wash the entire distillation glassware setup with dilute NaOH solution, then rinse with water and acetone. This neutralizes active sites on the glass surface.
-
Why? Glass surfaces can be slightly acidic; even trace acidity triggers elimination at >80°C.
-
-
The "Magnesium Oxide" Trick:
-
Add 0.5 - 1.0% (w/w) of solid Magnesium Oxide (MgO) or anhydrous Potassium Carbonate (K₂CO₃) directly to the distillation pot.
-
Why? This acts as a heterogeneous acid scavenger (solid buffer) during the heating process, arresting the autocatalytic cycle before it begins [1].
-
-
Temperature Control:
-
Oil Bath Maximum: Do not exceed 110°C.
-
Target Boiling Point: You aim for 65–67°C at 1 mmHg [1].
-
If the product does not distill at this temperature, your vacuum is insufficient. Do not increase heat. Fix the vacuum.
-
Troubleshooting Table: Distillation
| Symptom | Probable Cause | Corrective Action |
| Severe Foaming | Isobutylene release (Decomposition).[1] | Stop immediately. Cool pot. Check for acid traces.[1][3] Add MgO. |
| High bp (>100°C) | Poor vacuum (>10 mbar). | Check pump oil, grease joints. Do not distill tert-butyl esters at >10 mbar. |
| Product Solidifies | Formation of mono-acid or fumarate. | Decomposition has occurred.[1] Purification failed. Restart synthesis. |
Module 3: Column Chromatography (High-Purity)
User Question: "I see my product on TLC, but after the column, the yield is low and I see a 'streak' or new baseline spot."
Scientist’s Diagnosis: Your compound is degrading on the silica gel. Standard silica gel is slightly acidic (pH 6.5–7.0, but Lewis acidic sites exist). Di-tert-butyl malates are sensitive to this, leading to ester hydrolysis or elimination on the column.
Protocol: Buffered Flash Chromatography
Step-by-Step Procedure:
-
Stationary Phase Selection:
-
Option A (Best): Use Neutral Alumina instead of silica gel. Alumina is less likely to cleave acid-labile esters.
-
Option B (Standard): If using silica, you must buffer it.
-
-
Buffering the Silica (The "Et3N" Wash):
-
Prepare your eluent (e.g., Hexanes/Ethyl Acetate).[4]
-
Add 1% Triethylamine (Et₃N) to the slurry of silica gel before packing the column.
-
Flush the column with 2–3 column volumes of the eluent containing 1% Et₃N.
-
Why? The amine neutralizes the acidic silanol groups on the silica surface.
-
-
Loading:
-
Load the sample using a minimum amount of non-acidic solvent (e.g., DCM with a drop of Et₃N). Avoid chloroform (often acidic).
-
-
Elution:
-
Run the column quickly. Do not leave the compound on the silica overnight.
-
Comparison of Methods
| Feature | Distillation (Stabilized) | Buffered Chromatography |
| Scale | > 10 g (Ideal for 100g+) | < 10 g (Ideal for mg scale) |
| Purity Potential | High (removes non-volatiles) | Very High (removes isomers) |
| Thermal Risk | High (requires vacuum control) | Low (room temp) |
| Hydrolysis Risk | Low (if dry) | Moderate (if silica not buffered) |
| Time Efficiency | Fast (< 3 hours) | Slow (> 5 hours) |
Module 4: Decomposition Mechanism
Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed E1 elimination pathway that competes with purification.
Figure 2: The autocatalytic decomposition pathway of tert-butyl esters.
References
-
Organic Syntheses , Coll.[3][5] Vol. 4, p.261 (1963); Vol. 34, p.26 (1954). Di-tert-butyl Malonate.[1][2][3][5][6][7][8][9] (Note: The purification principles for the malonate and malate are identical regarding the tert-butyl ester stability).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Journal of Organic Chemistry . Selective cleavage of tert-butyl esters. (General reference for silica gel mediated cleavage mechanisms).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 丙二酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. di-tert-Butyl malonate [webbook.nist.gov]
- 8. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Handling moisture sensitivity of lithium enolates of malate esters
Status: Operational Ticket ID: MAL-LIO-001 Subject: Handling Moisture Sensitivity & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive: The Chelation Imperative
Welcome to the technical support interface. You are likely here because your alkylation yields are inconsistent, or your diastereomeric ratio (dr) is degrading.
When working with lithium enolates of malate esters (specifically in Fráter–Seebach alkylations ), you are not merely protecting a base from water; you are preserving a supramolecular chelate .
The stereoselectivity of this reaction relies on the formation of a rigid lithium-chelated dianion (or mono-anion if the hydroxyl is protected). The lithium atom bridges the enolate oxygen and the
-
Decomposition: Immediate protonation to starting material.
-
Racemization: Loss of the rigid transition state geometry.
-
Aggregation Failure: Water acts as a competitive ligand, breaking the specific aggregates required for facial selectivity.
The Anhydrous Ecosystem (Preparation)
Before touching a syringe, you must validate your environment. Standard "dry" solvents are often insufficient for malate dianions due to their extreme basicity.
Critical Solvent Parameters
| Component | Specification | Validation Method | Failure Consequence |
| THF (Solvent) | < 10 ppm | Karl Fischer (Coulometric) or Benzophenone Ketyl (Deep Blue/Purple) | Protonation of enolate; low yield. |
| Amine (DIPA/HMDS) | Distilled from | Refractive Index or stored over 4Å Sieves | Introduction of water; inconsistent deprotonation. |
| Alkyl Halide | Passed through basic alumina | Visual inspection (colorless) | Acid impurities quench enolate. |
The "Cone of Silence" Technique
Do not rely on simple nitrogen balloons for these reactions. Use a Schlenk line or a dedicated manifold.
-
Glassware: Flame-dried under vacuum (
mmHg) immediately prior to use. -
Septa: Use precision-seal rubber septa; avoid pre-punctured septa from previous runs.
-
Gas: Argon is superior to Nitrogen due to its density, providing a better "blanket" over the reaction surface.
Validated Protocol: Fráter–Seebach Alkylation[1][2][3][4][5]
This protocol is designed for the alkylation of (S)-dimethyl malate. It utilizes a Self-Validating workflow where visual cues confirm the state of the reagents.
Reagents:
-
(S)-Dimethyl malate (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (2.1 equiv) – Generated in situ
-
Electrophile (e.g., MeI, BnBr) (1.1 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology
Phase 1: Base Generation (The Blank Check)
-
Charge a flame-dried flask with THF and diisopropylamine (2.2 equiv).
-
Cool to
(Dry ice/Acetone). -
Add
-BuLi (2.1 equiv) dropwise.-
Validation: Solution should remain colorless or turn pale yellow. A distinct orange/brown hue indicates amine oxidation or moisture contamination.
-
-
Warm to
for 15 mins to ensure complete deprotonation of the amine, then return to .
Phase 2: Dianion Formation (The Chelate)
-
Dissolve (S)-dimethyl malate in minimal THF.
-
Add the ester solution dropwise to the LDA over 30 minutes via syringe pump.
-
Rate Control: Fast addition generates local heat, causing self-condensation (Claisen).
-
-
The Critical Hold: Stir at
to for 1 hour.-
Scientific Insight: Unlike simple ketone enolates, the malate dianion requires slightly elevated temperatures to overcome the activation energy of the second deprotonation and to organize into the stable chelated aggregate.
-
-
Cool back to
.[1]
Phase 3: Alkylation (The Trap)
-
Add the electrophile (neat or in THF) slowly.
-
Allow to warm slowly to room temperature overnight.
-
Quench: Pour into a mixture of
and saturated .-
Do not use HCl: Strong acid can hydrolyze the ester or cause racemization of the product.
-
Troubleshooting & FAQs
Q: My yield is consistently below 50%, but I see starting material. Is it moisture? A: If you recover starting material, it is likely moisture (protonation). However, if the mass balance is low (material is missing), you are likely suffering from O-alkylation or decomposition .
-
Diagnostic: Check the color. A dark black/tarry mixture usually indicates decomposition of the dianion or polymerization of the electrophile.
-
Fix: Ensure the "Critical Hold" (Phase 2, Step 3) is performed. The dianion is actually more stable than the mono-anion, but it must form completely.
Q: I am losing diastereoselectivity (dr drops from 20:1 to 5:1). A: This is a failure of the chelation geometry.
-
Cause 1:HMPA/DMPU Overdose. If you are using cosolvents to boost reactivity, they can out-compete the internal alkoxide for lithium coordination, breaking the rigid ring structure.
-
Cause 2:Temperature Spike. If the reaction warms up too fast during electrophile addition, the "loose" transition state competes with the chelated one. Keep it at
during the addition.
Q: The reaction mixture turns into a gel. A: Lithium enolates form large aggregates (tetramers/hexamers) in non-polar solvents.
-
Fix: Dilute the reaction. Malate enolates should be run at 0.1 M to 0.2 M concentration. If gelling persists, add dry LiCl (0.5 equiv), which can break up large aggregates into more reactive dimers.
Visualizing the Mechanism
The following diagrams illustrate the "Cone of Silence" workflow and the critical Chelation Model that dictates stereochemistry.
Caption: Workflow logic showing the critical path from anhydrous preparation to the chelated intermediate. Red paths indicate failure modes caused by moisture.
Caption: The Zimmerman-Traxler-like transition state. Lithium locks the two oxygens, forcing the electrophile to approach from the face opposite the bulky side chain.
References
-
Fráter, G. (1979).[2][3][4] Stereoselective
-alkylation of chiral -hydroxy esters. Helvetica Chimica Acta, 62(8), 2825–2828. -
Seebach, D., & Wasmuth, D. (1980).[3] Preparation of erythro-2-hydroxy-succinic acid derivatives from malic acid esters. Helvetica Chimica Acta, 63(1), 197–200.[3]
-
Evans, D. A. (2005). Evans pKa Table. Harvard University.
-
Seebach, D. (1988). Structure and Reactivity of Lithium Enolates. Angewandte Chemie International Edition, 27(12), 1624–1654.
Sources
Troubleshooting low diastereoselectivity in malate ester alkylations
Subject: Troubleshooting Low Diastereoselectivity in Fráter–Seebach Alkylations
Executive Summary
You are likely experiencing low diastereomeric ratios (dr) in the
This reaction relies on the formation of a rigid lithium dianion intermediate. If this chelate is disrupted—by temperature fluctuations, insufficient base, or competitive solvation—the reaction reverts to a standard enolate alkylation, which lacks facial bias, resulting in a racemic or low-dr mixture.
This guide provides a root-cause analysis, a self-validating standard protocol, and a decision tree for optimization.
Module 1: The Mechanistic Foundation (The "Why")
To fix the selectivity, you must understand the geometry we are trying to enforce. The high anti-selectivity (typically >95:5) arises from the formation of a lithium-bridged dianion .
The Chelation Model
-
Double Deprotonation: 2.0+ equivalents of base (LDA) remove the hydroxyl proton (alkoxide formation) and the
-proton (enolate formation). -
The Rigid Scaffold: A single lithium cation coordinates to both the enolate oxygen and the alkoxide oxygen, forming a pseudo-six-membered ring.
-
Facial Bias: The bulky substituent (
) on the -carbon adopts a pseudo-equatorial position to minimize 1,3-diaxial strain. -
Electrophilic Attack: The electrophile (
) attacks from the face opposite the substituent (anti-attack), preserving the chelate's stability.
Visualization of the Pathway:
Caption: Figure 1. The Fráter–Seebach pathway relies on a rigid lithium chelate to direct the electrophile anti to the
Module 2: Troubleshooting Guide (Q&A)
Q1: I am getting a 60:40 mixture of diastereomers. What is the most likely cause?
A: The "Leak" in the Chelate. The most common cause is incomplete dianion formation or temperature fluctuation .
-
Diagnosis: If the internal temperature rises above -50°C during base addition or electrophile addition, the lithium aggregate loosens. The "free" enolate can rotate, destroying the facial bias.
-
Solution: Ensure your internal probe reads -78°C throughout the addition. Use Lithium Diisopropylamide (LDA) rather than LiHMDS; the sterics of LiHMDS can sometimes destabilize the tight chelate required for this specific substrate.
Q2: My yield is low (<40%), and I see elimination products.
A: The Retro-Aldol / Elimination Trap.
-
Causality: If the electrophile is unreactive (e.g., a secondary iodide or a hindered bromide), the dianion sits too long and begins to decompose.
-
Solution:
-
Add HMPA or DMPU (2–4 eq.) after dianion formation but before the electrophile. This increases the nucleophilicity of the enolate without breaking the chelate (if kept cold).
-
Use a more reactive electrophile (e.g., switch from bromide to iodide).
-
Q3: Can I use LiHMDS instead of LDA?
A: Proceed with Caution. While LiHMDS is a common base, Seebach and Fráter's original work highlights the specific utility of LDA. The lithium-amine aggregate formed by LDA often stabilizes the specific transition state better than the bulky silyl groups of LiHMDS, which may sterically hinder the formation of the compact 6-membered transition state.
-
Recommendation: Stick to freshly prepared LDA for the initial optimization.
Q4: I used 2.0 equivalents of base exactly, but the reaction is messy.
A: Proton Exchange Scrambling. You need a slight excess. If you use exactly 2.0 eq, any adventitious moisture or slight weighing error results in <2.0 eq of base.
-
Mechanism: If free alcohol exists (monodeprotonated), it can protonate the enolate of a neighboring molecule, leading to a mix of protonated species and loss of stereocontrol.
-
Standard: Always use 2.2 to 2.5 equivalents of base to ensure quantitative formation of the dianion.
Module 3: Optimized Experimental Protocol
Standard Operating Procedure (SOP) for High-Selectivity Alkylation
This protocol is designed to be self-validating. The color change (usually to bright yellow/orange) confirms dianion formation.
Reagents:
-
(S)-Dimethyl malate (or derived
-hydroxy ester) -
LDA (Freshly prepared or high-quality commercial solution)
-
Anhydrous THF
-
Alkyl Halide (Electrophile)
-
Optional: DMPU (if electrophile is sluggish)
Step-by-Step:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, charge anhydrous THF and diisopropylamine (2.4 eq). Cool to -78°C. Add
-BuLi (2.3 eq) dropwise. Stir for 30 min to ensure full LDA formation. -
Dianion Formation (The Critical Step): Dissolve the
-hydroxy ester (1.0 eq) in a minimal amount of THF. Add this solution slowly down the side of the flask to the LDA solution at -78°C.-
Checkpoint: The solution should turn bright yellow/orange. Stir for 45–60 minutes at -78°C.
-
-
Electrophile Addition: Add the electrophile (1.2–1.5 eq) neat or in THF. If the electrophile is a liquid, add it dropwise.
-
Crucial: Do not allow the temperature to rise. Keep at -78°C for at least 2–4 hours.
-
-
Slow Warm-up: Only allow the reaction to warm to -20°C or 0°C very slowly (overnight) if TLC shows incomplete conversion. Rapid warming promotes elimination.
-
Quench: Pour the cold mixture into a vigorously stirring solution of saturated aqueous NH
Cl mixed with weak acid (e.g., dilute acetic acid) to prevent basic hydrolysis of the ester during workup.
Module 4: The "Nuclear Option" (Seebach's Dioxolanone)
If the dianion method (Fráter–Seebach) persistently yields low diastereoselectivity (dr < 80:20), you must switch to the Dioxolanone Method .
Why switch? Instead of relying on a transient lithium chelate, this method uses a covalent acetal ring to lock the geometry.
-
Condensation: React the
-hydroxy acid with pivalaldehyde (or acetone) to form a 1,3-dioxolan-4-one. -
Alkylation: Deprotonate this heterocycle. The bulky tert-butyl group forces the enolate into a single conformation. The electrophile must attack from the face opposite the t-Bu group.
-
Result: This typically yields single-isomer products (dr > 98:2).
Decision Tree for Troubleshooting:
Caption: Figure 2. Decision matrix for troubleshooting low dr. If standard optimization fails, the covalent auxiliary (dioxolanone) is the required next step.
References
-
Fráter, G. (1979).[1] Stereoselective
-Alkylation of -Hydroxy Esters. Helvetica Chimica Acta, 62(8), 2825–2828. -
Seebach, D., & Wasmuth, D. (1980).[1][2] Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester (Preparation of erythro-2-hydroxysuccinic acid derivatives from malic acid esters).[2] Helvetica Chimica Acta, 63(1), 197–200.[1][2]
-
Seebach, D., Naef, R., & Calderari, G. (1984).
-Alkylation of chiral -hydroxy esters and some applications thereof. Tetrahedron, 40(8), 1313-1324. (Foundational work on the dioxolanone modification).
Sources
Improving solubility of di-tert-butyl malate in THF at -78°C
Technical Support Center: Di-tert-butyl Malate Solubility
Overview: Addressing Solubility Challenges of Di-tert-butyl Malate in THF at -78°C
Researchers frequently encounter difficulties with the solubility of di-tert-butyl malate in tetrahydrofuran (THF) at cryogenic temperatures, specifically at -78°C (dry ice/acetone bath). This issue typically manifests as the precipitation of the ester, leading to a heterogeneous mixture that can impede or halt subsequent reactions, such as enolate formation or alkylation.
The root of this challenge lies in the fundamental physical properties of the solute and the thermodynamics of dissolution at low temperatures. Di-tert-butyl malate, much like its close analog di-tert-butyl malonate, has a melting point significantly higher than -78°C. Therefore, at this temperature, the compound is a frozen solid. The process is not merely about dissolving a solid but about overcoming the high lattice energy of the frozen solute in a solvent whose solvating power is diminished at low temperatures.
This guide provides a structured, in-depth approach to systematically troubleshoot and resolve these solubility issues, ensuring homogenous reaction conditions for successful experimental outcomes.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the most common initial questions and provides a framework for preliminary checks. Understanding these principles is the first step toward effective troubleshooting.
Q1: What are the critical physical properties I should be aware of?
Understanding the physical properties of both the solute (di-tert-butyl malate) and the solvent (THF) is crucial. The significant difference between the melting point of the ester and the experimental temperature is the primary source of the problem.
| Property | Di-tert-butyl Malate (analog: Di-tert-butyl malonate) | Tetrahydrofuran (THF) | Significance at -78°C |
| Melting Point | ~ -7 to -6 °C[1][2] | -108.5 °C[3] | Di-tert-butyl malate is a frozen solid, far below its melting point. THF remains a liquid. |
| Boiling Point | 110-111 °C @ 22 mmHg[1][2] | 66 °C | Not directly relevant to the solubility issue at -78°C. |
| Polarity | Moderately Polar Ester | Moderately Polar Aprotic Ether[4] | "Like-dissolves-like" principle suggests compatibility, but this is overcome by temperature effects. |
| Water Solubility | Hardly soluble[1] | Miscible[5] | Water contamination in THF will significantly impact reaction chemistry and can affect solubility. |
Q2: From a thermodynamic perspective, why does my compound precipitate at -78°C?
The dissolution process is governed by the Gibbs free energy equation, ΔG = ΔH - TΔS.
-
Enthalpy of Solution (ΔH_soln): This is the key factor at low temperatures. The overall enthalpy is a sum of the energy required to break the solute-solute bonds (lattice energy) and solvent-solvent bonds, and the energy released when solute-solvent bonds form. At -78°C, the lattice energy of frozen di-tert-butyl malate is substantial. The kinetic energy of the THF molecules is low, reducing their ability to effectively solvate the ester and overcome this high lattice energy. This often results in an endothermic (unfavorable) or only slightly exothermic ΔH_soln.
-
Entropy of Solution (ΔS_soln): While dissolution generally leads to an increase in entropy (which is favorable), the low temperature (T) in the Gibbs equation diminishes the impact of the TΔS term.
Q3: What are the essential preliminary checks before attempting advanced troubleshooting?
Before modifying the solvent system or protocol, it is imperative to rule out common sources of error. The following flowchart outlines the mandatory initial verification steps.
Caption: Initial troubleshooting workflow for solubility issues.
Section 2: Troubleshooting Guide: Advanced Protocols & Mechanisms
If the preliminary checks do not resolve the issue, the following strategies, focusing on solvent system and process modifications, should be employed.
Strategy A: Solvent System Modification
The goal is to alter the properties of the solvent to make the enthalpy of solution more favorable.
Causality & Mechanism: A co-solvent can significantly enhance solubility at low temperatures through several mechanisms. A more polar co-solvent can increase the overall polarity of the solvent mixture, improving interaction with the polar ester groups of the malate. More importantly, co-solvents can interfere with the ordered solvent structure of THF around the solute and disrupt the crystal lattice formation of the frozen malate, effectively lowering the energy barrier to dissolution.
Caption: Effect of a co-solvent on the solvation of di-tert-butyl malate.
Recommended Co-solvents:
| Co-Solvent | Typical % (v/v) | Freezing Point | Key Characteristics & Rationale |
| 2-Methyltetrahydrofuran (2-MeTHF) | 10 - 20% | -136 °C | A greener alternative to THF with similar properties; can disrupt THF's packing and improve solubility.[6] |
| N,N'-Dimethylpropyleneurea (DMPU) | 5 - 10% | -1 °C | Excellent polar aprotic solvent. Can significantly enhance the solvating power of THF for polar molecules. Use sparingly as it can freeze if concentration is too high. |
| Hexamethylphosphoramide (HMPA) | 5 - 10% | 7 °C | Highly effective polar aprotic solvent, known to break up solute aggregates. Caution: HMPA is a known carcinogen and should be handled with extreme care as a last resort. |
Step-by-Step Protocol:
-
Ensure all glassware is oven- or flame-dried and under an inert atmosphere (Nitrogen or Argon).
-
To the reaction flask, add the desired volume of anhydrous THF via syringe.
-
Add the chosen co-solvent via syringe (e.g., 5 mL of DMPU for a 95 mL THF solution).
-
Cool the mixed solvent system to 0 °C.
-
Add the di-tert-butyl malate and stir until fully dissolved.
-
Slowly cool the now-homogenous solution to -78 °C over 15-20 minutes with vigorous stirring.
-
Observe if the solution remains clear. If so, proceed with the addition of other reagents.
Strategy B: Process & Addition Modification
This strategy focuses on kinetic control to maintain the compound in solution, even if it is thermodynamically inclined to precipitate.
Causality & Mechanism: This technique is designed to keep the instantaneous concentration of di-tert-butyl malate in the cold reaction vessel below its solubility limit at all times. By preparing a stock solution at a higher temperature (where it is fully soluble) and adding it extremely slowly to the cold reaction solvent, you avoid creating localized areas of supersaturation that can serve as nucleation points for precipitation.
Step-by-Step Protocol:
-
Set up the main reaction flask (Flask A) under an inert atmosphere and cool it to -78 °C containing the majority of the THF required for the reaction.
-
In a separate, dry, inerted flask (Flask B), prepare a concentrated solution of di-tert-butyl malate in a small amount of anhydrous THF at 0 °C. Ensure it is fully dissolved.
-
Draw this solution from Flask B into a gas-tight syringe and place it on a syringe pump.
-
Position the needle of the syringe so that its tip is submerged below the surface of the cold THF in Flask A. This prevents the solution from freezing on the cold wall of the flask upon entry.
-
Set the syringe pump to a very slow addition rate (e.g., 0.1 - 0.5 mL/min, depending on the scale).
-
Start the addition into the vigorously stirred THF in Flask A.
-
Once the addition is complete, the malate should be present in a dilute, homogenous solution at -78 °C, ready for the next step.
Section 3: Frequently Asked Questions (FAQs)
Q: My di-tert-butyl malate is an oil at room temperature. Does its purity still matter? A: Absolutely. Even though it is a liquid, impurities can act as nucleation sites, promoting crystallization and precipitation when the solution is cooled. Water is a particularly detrimental impurity. It is recommended to use freshly distilled or column-purified material.
Q: Can I use sonication to help dissolve the compound at -78°C? A: While sonication can aid dissolution by breaking up solid particles through acoustic cavitation, its use at -78°C is often impractical and can introduce heat, making temperature control difficult. The protocols listed above are generally more reliable and controllable.
Q: How do I ensure my THF is truly anhydrous and why is it so critical? A: Commercial anhydrous THF often contains trace amounts of water. For highly sensitive reactions, it is best practice to freshly distill THF from a drying agent like sodium metal with benzophenone indicator until the characteristic deep blue/purple color persists. Water can react with many reagents used in low-temperature chemistry (e.g., organolithiums, LDA) and can also alter the polarity and solvating properties of the solvent system, promoting precipitation.
Q: Are there alternative solvents to THF for this temperature range? A: Yes, though THF is most common. Diethyl ether can be used, but its freezing point is -116°C, making it suitable. However, it is less polar than THF, which may exacerbate solubility issues. 2-Methyltetrahydrofuran (2-MeTHF) is an excellent alternative with a freezing point of -136°C and can sometimes offer superior solubility characteristics for certain substrates.[6]
References
- Time in Manila, PH. (n.d.). Google.
-
DI-tert-BUTYL MALONATE. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]
-
Di-tert-butyl malonate | C11H20O4. (n.d.). PubChem - NIH. Retrieved February 21, 2026, from [Link]
-
DI-tert-BUTYL METHYLENEMALONATE. (n.d.). Organic Syntheses Procedure. Retrieved February 21, 2026, from [Link]
-
Chemical Properties of di-tert-Butyl malonate (CAS 541-16-2). (n.d.). Cheméo. Retrieved February 21, 2026, from [Link]
-
Di-tert-butyl maleate | CAS 18305-60-7. (n.d.). AMERICAN ELEMENTS. Retrieved February 21, 2026, from [Link]
-
Tetrahydrofuran. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
PCR Troubleshooting: Common Problems and Solutions. (2026, January 31). AstorScientific. Retrieved February 21, 2026, from [Link]
-
PCR Troubleshooting. (n.d.). Bio-Rad. Retrieved February 21, 2026, from [Link]
-
Preparation of tert-Butylmaleic Acid and its Di-tert-Butyl Ester. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]
-
The Essential PCR Troubleshooting Checklist. (2008, January 23). Bitesize Bio. Retrieved February 21, 2026, from [Link]
-
Tetrahydrofuran (THF). (n.d.). Common Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Temperature-dependent phase behaviour of tetrahydrofuran–water alters solubilization of xylan to improve co-production of furfurals from lignocellulosic biomass. (2018, March 6). Green Chemistry (RSC Publishing). Retrieved February 21, 2026, from [Link]
-
Effect of sorbitan ester structure on the separation between tetrahydrofuran and water. (2023, December 18). Frontiers. Retrieved February 21, 2026, from [Link]
-
Solubility and metastable zone for water–THF crystallization in three stirrer rates. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
THF - Tetrahydrofuran. (n.d.). Ashland. Retrieved February 21, 2026, from [Link]
-
Improvement in Low-Temperature Properties of Fatty Acid Methyl Esters. (2022, June 21). MDPI. Retrieved February 21, 2026, from [Link]
-
Tetrahydrofuran Solvent Properties. (n.d.). Gaylord Chemical. Retrieved February 21, 2026, from [Link]
-
Effect of sorbitan ester structure on the separation between tetrahydrofuran and water. (2023, December 18). ResearchGate. Retrieved February 21, 2026, from [Link]
-
THF co-solvent enhances hydrocarbon fuel precursor yields from lignocellulosic biomass. (2013, September 30). Green Chemistry Blog. Retrieved February 21, 2026, from [Link]
-
THF Co-Solvent Biomass Fractionation to Catalytic Fuel Precursors with High Yields. (2017, March 8). Department of Energy. Retrieved February 21, 2026, from [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved February 21, 2026, from [Link]
-
Solubility of DL-malic acid in water, ethanol and in mixtures of ethanol plus water. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor as “Antidiabesity” Agents Based on Repurposing and Morphing of WB-4101. (n.d.). PMC - NIH. Retrieved February 21, 2026, from [Link]
-
Cas 120-61-6,DIMETHYL TEREPHTHALATE. (n.d.). lookchem. Retrieved February 21, 2026, from [Link]
- WO 2007/110834 A2. (2007, October 4). Googleapis.com.
-
Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. (n.d.). PMC - NIH. Retrieved February 21, 2026, from [Link]
Sources
- 1. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]
- 2. 丙二酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Guide: Chiral HPLC Separation of Di-tert-butyl Malate Enantiomers
Executive Summary
Di-tert-butyl malate is a critical chiral pool building block, widely used in the synthesis of pharmaceuticals and functional materials. Its separation presents unique challenges due to the steric bulk of the tert-butyl groups and the lack of a strong UV chromophore.
This guide compares the two industry-standard polysaccharide-based stationary phases—Amylose-based (Chiralpak AD-H) and Cellulose-based (Chiralcel OD-H) —for the enantioseparation of di-tert-butyl malate. Based on experimental data for structurally homologous tert-butyl malonates, the Chiralpak AD-H is recommended as the primary screening column due to superior recognition of bulky ester groups, while Chiralcel OD-H serves as a robust alternative.
Column Selection & Performance Comparison
The separation of di-tert-butyl malate relies on the ability of the chiral stationary phase (CSP) to discriminate between the spatial arrangement of the hydroxyl group and the bulky ester functionalities.
Primary Recommendation: Chiralpak AD-H (Amylose)
-
Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.
-
Mechanism: The helical structure of the amylose polymer creates distinct cavities that accommodate the bulky tert-butyl groups. The carbamate linkages provide hydrogen bonding sites for the hydroxyl group of the malate.
-
Performance Profile: Typically yields higher separation factors (
) for bulky esters compared to cellulose phases. -
Typical Conditions: Hexane/2-Propanol (99:1 to 90:10).
Alternative Recommendation: Chiralcel OD-H (Cellulose)[1][2][3]
-
Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica.
-
Mechanism: A more linear, rigid polymer structure. While effective, the "pockets" are sometimes less accessible to extremely bulky tert-butyl groups compared to the amylose helix.
-
Performance Profile: Excellent baseline resolution, though often with slightly longer retention times for the second eluting enantiomer.
Comparative Data Table
Data extrapolated from homologous tert-butyl
| Feature | Chiralpak AD-H | Chiralcel OD-H |
| Mobile Phase | Hexane : 2-Propanol (99.5 : 0.5) | Hexane : 2-Propanol (99 : 1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection ( | 210–220 nm | 210–220 nm |
| Retention ( | ~17.6 min | ~8.1 min |
| Retention ( | ~23.5 min | ~13.9 min |
| Selectivity ( | High (Broad separation) | Moderate (Sharp peaks) |
| Resolution ( | > 2.5 (Baseline) | > 2.0 (Baseline) |
Method Development Workflow
The following decision tree outlines the logical process for optimizing the separation, specifically addressing the low-UV detection challenge.
Figure 1: Step-by-step workflow for optimizing the chiral separation of di-tert-butyl malate.
Detailed Experimental Protocol
This protocol is designed to ensure reproducibility and minimize baseline noise, which is critical when detecting the weak carbonyl absorption of malates.
Reagents & Equipment
-
Solvents: n-Hexane (HPLC Grade, >99%), 2-Propanol (HPLC Grade).
-
Sample: Racemic di-tert-butyl malate (~1 mg/mL in Hexane:IPA 90:10).
-
Column: Chiralpak AD-H (4.6 × 250 mm, 5 µm).
Step-by-Step Methodology
-
System Preparation (Crucial for Low UV):
-
Flush the HPLC system with 100% Isopropanol to remove any benzene-ring containing contaminants (e.g., toluene) from previous runs.
-
Install the column and equilibrate with Hexane:2-Propanol (99:1) at 1.0 mL/min for 30 minutes.
-
Expert Tip: Do not use a gradient. Premix the mobile phase in a single bottle to prevent "mixing ripple" baseline noise at 210 nm.
-
-
Detection Setup:
-
Set UV Wavelength to 210 nm or 220 nm .
-
Reasoning: Di-tert-butyl malate lacks a conjugated
-system. It relies on the transition of the ester carbonyls. Detection at 254 nm will yield no signal.
-
-
Injection & Run:
-
Inject 5–10 µL of the sample.
-
Run isocratic for 25 minutes.
-
Monitor backpressure (typically 30–50 bar for hexane-based phases).
-
-
Validation Criteria:
-
Resolution (
): Must be for quantitative analysis. -
Tailing Factor (
): Should be . If tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization of any residual free acid impurities.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Peaks Detected | Incorrect Wavelength | Ensure UV is set to 210–220 nm . 254 nm is blind to this molecule. |
| Baseline Drift | Mobile Phase Mixing | Use pre-mixed isocratic mobile phases rather than machine mixing. |
| Poor Resolution | Solvent Strength | Reduce 2-Propanol content to 0.5% . Bulky esters often require very weak eluents to interact with the CSP. |
| Peak Tailing | Residual Silanols | Add 0.1% TFA or switch to an "immobilized" column version (e.g., Chiralpak IA) which is more robust. |
References
-
Kim, S. Y., et al. (2023).
-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis." Frontiers in Chemistry, 11:1205661. Link- Context: Provides specific retention data for tert-butyl malonate derivatives on Chiralpak AD-H and Chiralcel OD-H.
-
Daicel Chiral Technologies. (n.d.). "Chiralpak AD-H Instruction Manual." Chiral Technologies.[1][2][3] Link
- Context: General operating parameters and solvent comp
-
BenchChem Technical Support. (2025). "Improving the Resolution of Chiral Enantiomers in HPLC." BenchChem.[4] Link
- Context: Troubleshooting workflows for low-resolution chiral separ
Sources
A Comparative Guide to Stereoselective Alkylation: Di-tert-butyl Malate vs. Diethyl Malate
For researchers and professionals in drug development and synthetic chemistry, the stereoselective formation of carbon-carbon bonds is a cornerstone of molecular design. Chiral malates, derived from malic acid, are invaluable C4 building blocks, but their utility hinges on the ability to control the stereochemistry of subsequent modifications, particularly α-alkylation. The choice of ester protecting group is a critical, yet often nuanced, decision that dictates the dominant stereochemical control element.
This guide provides an in-depth comparison of the stereoselectivity observed during the alkylation of di-tert-butyl malate and diethyl malate. We will dissect the underlying mechanistic principles, present supporting experimental insights, and offer detailed protocols to empower researchers to make informed decisions for their synthetic strategies.
The Mechanistic Dichotomy: Chelation vs. Steric Hindrance
The stereochemical outcome of the alkylation of a chiral malate derivative's enolate is primarily governed by the interplay between the ester group and the metal counterion of the base. This leads to two distinct controlling models: chelation control, typically accessible with smaller ester groups like diethyl malate, and a non-chelated, sterically-governed model, which dominates with bulky di-tert-butyl esters.
Chelation Control with Diethyl Malate
When a chiral β-alkoxy malate, such as diethyl O-benzylmalate, is deprotonated with a lithium-based strong base like lithium diisopropylamide (LDA), the resulting lithium enolate can form a rigid, five-membered chelate ring.[1] This chelation involves the lithium cation coordinating to both the enolate oxygen and the oxygen of the β-alkoxy group.
This conformational locking of the substrate forces the incoming electrophile (e.g., an alkyl halide) to approach from the less sterically hindered face of the enolate, leading to a high degree of diastereoselectivity.[1] The predictability of this model, often referred to as Fráter-Seebach alkylation in related β-hydroxy esters, makes it a powerful tool for asymmetric synthesis.
Caption: Chelation-controlled alkylation pathway for diethyl malate.
Steric Control with Di-tert-butyl Malate
In stark contrast, the immense steric bulk of the tert-butyl groups in di-tert-butyl malate effectively prevents the formation of a stable chelate ring with the lithium cation. The bulky esters cannot orient themselves to allow the lithium to bridge the two oxygen atoms.
Consequently, the enolate exists in a more flexible, non-chelated form. In this scenario, stereocontrol is dictated by minimizing non-bonded steric interactions in the transition state, akin to a Felkin-Ahn model. The voluminous tert-butyl groups and the β-alkoxy substituent will arrange themselves to occupy the least sterically congested positions, directing the electrophile to the most accessible face. While this can still lead to high stereoselectivity, the controlling factors are fundamentally different, and may even result in the opposite diastereomer compared to the chelation-controlled pathway.
Caption: Sterically-controlled alkylation pathway for di-tert-butyl malate.
Comparative Performance and Experimental Data
While a single study directly comparing both esters under identical conditions is scarce, the principles can be validated by examining data from various stereoselective alkylation methodologies.
The utility of the bulky tert-butyl group is prominently highlighted in enantioselective phase-transfer catalysis (PTC). In this methodology, the tert-butyl ester is often essential for achieving high enantioselectivity.[2][3] The bulky ester contributes to a well-defined, sterically demanding environment around the enolate, which enhances the facial discrimination imposed by the chiral phase-transfer catalyst.
| Substrate Type | Control Mechanism | Typical Conditions | Observed Stereoselectivity | Key Advantage | Reference |
| Diethyl Malate Derivative | Chelation Control | LDA or other Li-base, THF, -78°C | High Diastereoselectivity (e.g., >95:5 dr) | Predictable stereochemical outcome based on chelation. | [1] |
| Di-tert-butyl Malate Derivative | Steric Hindrance | LDA, THF, -78°C | Dependent on substrate; can be high but may yield opposite diastereomer. | Precludes chelation, allowing other stereocontrol elements to dominate. | N/A |
| Di-tert-butyl Malate Derivative | Steric/Catalyst Control | Phase-Transfer Catalysis (PTC) with chiral catalyst, 50% KOH, Toluene | High Enantioselectivity (up to 98% ee) | Bulky ester is crucial for high enantiomeric excess in PTC systems. | [2][3][4] |
This data illustrates a critical design choice for chemists:
-
For diastereoselective synthesis leveraging a chiral center already present in the malate backbone, diethyl malate under chelating conditions offers a reliable and predictable route.
-
For enantioselective synthesis where the stereocenter is being set by a chiral catalyst, the steric bulk of di-tert-butyl malate is often indispensable for achieving high levels of induction.[2][3]
Experimental Protocols
The following protocols provide a framework for performing stereoselective alkylations. As a self-validating system, adherence to anhydrous and anaerobic conditions is paramount for success, as the strong bases used are highly sensitive to moisture and oxygen.
General Experimental Workflow
Caption: General workflow for LDA-mediated alkylation of malate esters.
Protocol: Chelation-Controlled Alkylation of Diethyl O-Benzylmalate
-
Objective: To achieve high diastereoselectivity via a lithium-chelated intermediate.
-
Preparation: Under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.2 M) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and rubber septum.
-
Enolate Formation: Cool the flask to -78 °C (acetone/dry ice bath). Add diethyl O-benzylmalate (1.0 eq). In a separate flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Slowly add the LDA solution dropwise to the stirred malate solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting pale yellow solution for 45 minutes at -78 °C. The use of a strong, non-nucleophilic base like LDA ensures rapid and complete conversion to the enolate at low temperatures, preventing side reactions.[5][6][7][8]
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Sterically-Controlled Alkylation of Di-tert-butyl Malate
-
Objective: To perform alkylation under non-chelating conditions, where steric factors dictate the stereochemical outcome. This protocol is also foundational for methodologies like PTC.
-
Preparation: Follow the same rigorous anhydrous/anaerobic setup as described in Protocol 3.2.
-
Enolate Formation: Cool anhydrous THF (0.2 M) to -78 °C and add di-tert-butyl O-benzylmalate (1.0 eq). Slowly add a solution of LDA (1.1 eq) in THF dropwise. The bulky tert-butyl groups necessitate efficient stirring to ensure complete deprotonation. Stir for 45-60 minutes at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. Due to the steric hindrance from the tert-butyl groups, the reaction may require a longer time or slight warming to proceed to completion. Monitor carefully by TLC.
-
Workup and Purification: Follow the identical quench and purification procedure as described in Protocol 3.2.
Conclusion
The choice between di-tert-butyl and diethyl malate for stereoselective alkylation is a strategic decision based on the desired mode of stereocontrol.
-
Diethyl malate is the substrate of choice when leveraging chelation control with lithium bases to achieve high diastereoselectivity in relation to a pre-existing stereocenter. Its smaller size is essential for the formation of the directing chelate ring.
-
Di-tert-butyl malate is ideal when chelation is to be avoided. Its steric bulk prevents the formation of a chelate intermediate, making it the superior substrate for systems where stereocontrol is imposed by external chiral reagents , such as in phase-transfer catalysis, or where the inherent steric bias of the substrate is the desired controlling element.
By understanding the fundamental mechanistic differences, researchers can harness the distinct properties of these esters to precisely control stereochemical outcomes, paving the way for more efficient and elegant syntheses of complex molecular targets.
References
- BenchChem (2025). Common side products in the alkylation of diethyl malonate.
- Fráter-Seebach Alkylation (2008). Named reactions: Frater - Seebach alkylation. The chemical reaction database.
-
Park, H. et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11. Available at: [Link]
-
Chemistry LibreTexts (2014). 19.8 Using LDA to Form an Enolate Ion. Available at: [Link]
-
Khan Academy (2011). Enolate Anion Formation Using LDA. YouTube. Available at: [Link]
-
Chemistry LibreTexts (2014). 19.8: Using LDA to Form an Enolate Ion. Available at: [Link]
-
Making Molecules (2024). Lithium enolates & enolate equivalents. Available at: [Link]
-
Park, H. et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. PubMed. Available at: [Link]
Sources
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
Technical Comparison Guide: Infrared Spectroscopy of tert-Butyl Malate Esters
Executive Summary: The Spectroscopic Signature of Chiral Scaffolds
In the realm of chiral pool synthesis, tert-butyl malate esters (specifically di-tert-butyl malate) serve as critical intermediates. Their bulkiness offers superior diastereoselectivity in alkylation reactions compared to their methyl or ethyl counterparts. However, verifying the integrity of these labile esters requires precise analytical validation.
This guide provides an in-depth technical comparison of the Infrared (IR) spectral characteristics of tert-butyl malate esters versus standard alternatives (methyl/ethyl esters). We focus on the carbonyl (
Mechanistic Foundation: The "tert-Butyl Effect" in IR
To interpret the spectrum of tert-butyl malate, one must understand the two competing forces exerted by the bulky tert-butyl group: Electronic Induction and Steric Conformation .
Electronic Induction (+I Effect)
The tert-butyl group is strongly electron-donating (+I effect). This increases the electron density around the carbonyl carbon, slightly reducing the double-bond character of the
-
Result: A "Red Shift" (Lower Wavenumber).
-
Magnitude: Typically
lower than methyl esters.
Intramolecular Hydrogen Bonding (The Malate Signature)
Malate diesters possess a hydroxyl group (
-
Free Carbonyl (C4-ester): Vibrates at a standard ester frequency.
-
H-Bonded Carbonyl (C1-ester): Vibrates at a lower frequency due to the weakening of the
bond by the hydrogen bond.
Visualization of H-Bonding Topology
The following diagram illustrates the specific intramolecular interaction that splits the carbonyl peak in malate esters.
Caption: Topology of intramolecular hydrogen bonding in malate esters, leading to characteristic carbonyl peak splitting.
Comparative Analysis: tert-Butyl vs. Methyl Esters
The following data compares the specific vibrational frequencies of di-tert-butyl malate against the standard dimethyl malate. Data is synthesized from high-resolution FTIR studies of
Table 1: Carbonyl Stretching Frequencies ( )[1][2]
| Feature | Dimethyl Malate (Standard) | Di-tert-butyl Malate (Product) | Shift ( | Mechanistic Cause |
| Free Ester (C4) | +I Effect & Mass of t-Butyl | |||
| H-Bonded Ester (C1) | H-Bonding + Inductive Effect | |||
| Peak Appearance | Sharp, often overlapping | Distinct, well-resolved | N/A | Steric bulk locks conformation |
| Broad ( | Sharper ( | N/A | Reduced intermolecular H-bonding |
Key Differentiators
-
Resolution: The bulky tert-butyl groups prevent intermolecular aggregation. This often results in sharper, more distinct carbonyl peaks compared to methyl esters, which may form broad oligomeric H-bond networks.
-
Frequency Shift: Expect a consistent red shift of approximately
for the tert-butyl ester compared to the methyl ester. -
Diagnostic Value: If you observe a single broad carbonyl peak around
, your sample may be hydrolyzed or wet (disrupting the intramolecular H-bond). The presence of the doublet ( ) is a hallmark of high-purity, dry di-tert-butyl malate.
Experimental Protocol: Validating Identity via FTIR
To accurately observe these features, the sample preparation is critical. The "tert-butyl effect" is best observed when the molecule is free from solvent interference.
Reagents and Equipment
-
Sample: Di-tert-butyl malate (neat oil or crystalline solid).
-
Solvent (Optional): Carbon Tetrachloride (
) or Chloroform ( ) (Spectroscopic grade). Note: is preferred for H-bond studies as it is non-polar. -
Instrument: FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory (Diamond or ZnSe crystal).
Step-by-Step Methodology
-
Background Collection:
-
Clean the ATR crystal with isopropanol.
-
Collect a background spectrum (air) with 16 scans at
resolution.
-
-
Sample Application (Neat):
-
Apply a small droplet (
) of di-tert-butyl malate directly onto the crystal. -
Critical: Ensure full coverage of the "bullseye" active area.
-
-
Data Acquisition:
-
Collect sample spectrum (16-32 scans).
-
Focus Region: Zoom into
.
-
-
Validation Criteria (Self-Check):
-
Check 1 (Water): Is there a broad hump at
? If yes, dry sample (water disrupts the intramolecular H-bond doublet). -
Check 2 (Hydrolysis): Is there a peak near
(Carboxylic acid dimer)? If yes, the ester has hydrolyzed. -
Check 3 (The Doublet): Confirm the presence of the split carbonyl peak at
and .
-
Analytical Workflow Diagram
Caption: Decision tree for identifying tert-butyl malate esters using FTIR spectral features.
References
-
Michigan State University (MSU). Infrared Spectroscopy: Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. Di-tert-butyl Diazomalonate Synthesis and Characterization. Org.[1][2][3][4] Synth. 1990 , 68, 268. Retrieved from [Link]
-
Imperial College London. Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]
-
National Institutes of Health (NIH). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC. Retrieved from [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Di-tert-butyl 2-hydroxysuccinate
As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. Handling any chemical reagent requires a diligent, risk-based approach. (S)-Di-tert-butyl 2-hydroxysuccinate, a member of the tert-butyl ester family, is a valuable building block in organic synthesis. While specific hazard data for this exact compound is not extensively documented, its structural motifs—bulky, acid-labile ester groups and a secondary alcohol—guide our safety protocols. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential hazards of a chemical is the foundation of safe handling. While (S)-Di-tert-butyl 2-hydroxysuccinate is not classified under globally harmonized systems with specific, severe warnings, its chemical family and physical properties suggest a conservative approach is warranted.
-
Physical Form: This compound is typically a solid (crystal or powder) at room temperature.[1] The primary risk during handling of the neat compound is the generation of airborne dust during weighing or transfer, which can lead to inhalation or inadvertent contact with skin and eyes.
-
Chemical Reactivity: As a di-tert-butyl ester, it is stable under neutral and basic conditions but labile to strong acids, which are often corrosive.[2] Therefore, the risk profile of any procedure involving this compound must also account for the hazards of all other reagents used, such as acids for deprotection.
-
Irritation Potential: Many laboratory chemicals, especially fine organic solids, can cause skin, eye, and respiratory irritation upon contact.[3] Precautionary statements for similar compounds consistently advise wearing protective equipment to prevent such contact.[1][3][4]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental task. The Occupational Safety and Health Administration (OSHA) mandates that PPE be supplied based on a thorough hazard assessment of the work to be performed.[5]
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical exposure. The minimum requirement for any laboratory work is a pair of safety glasses that meet ANSI standard Z-87.1.[6][7] However, for handling (S)-Di-tert-butyl 2-hydroxysuccinate, the level of protection should escalate with the risk:
-
Safety Glasses: Suitable only for observing a reaction from a safe distance or when handling a securely sealed primary container.
-
Chemical Splash Goggles: Mandatory when weighing the solid, transferring solutions, or performing any operation where accidental splashes of liquid are possible.[7] Goggles provide a seal around the eyes, offering superior protection against liquids and dust compared to safety glasses.
-
Face Shield (over Goggles): Essential when there is a high risk of splashing, such as when pouring large volumes of a solution or working with highly reactive or corrosive reagents in an open setup.[7][8]
Hand Protection
Gloves are the primary barrier against skin contact. For handling this compound and related organic chemicals, disposable nitrile gloves are the standard recommendation for incidental contact.[7][8]
Causality: Nitrile provides good resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. It is crucial to recognize that disposable gloves offer protection against minor splashes and brief contact only. If direct contact with a chemical occurs, gloves should be removed immediately and disposed of as hazardous waste, followed by hand washing.[7] Always inspect gloves for tears or punctures before use.
Body Protection
-
Laboratory Coat: A fully buttoned, knee-length lab coat is the minimum requirement to protect skin and personal clothing from spills and contamination.[7] For procedures involving larger quantities or significant splash risks, a chemical-resistant apron may be worn over the lab coat.
-
Appropriate Attire: Long pants and fully enclosed, closed-toe shoes are mandatory in any laboratory setting to protect against spills and dropped objects.[7]
Respiratory Protection
Engineering controls are the first and most effective line of defense against inhalation hazards.
-
Chemical Fume Hood: All operations that may generate dust (e.g., weighing) or involve volatile solvents should be performed inside a certified chemical fume hood.[9] This is the primary method to prevent respiratory exposure.
-
Respirators: In the rare event that a fume hood is not available or insufficient, a risk assessment must be performed to determine the appropriate type of respirator (e.g., an N95 dust mask for solids or a cartridge respirator for vapors).[8] Use of respirators requires a formal respiratory protection program, including fit-testing and training.
Operational Protocols: From Benchtop to Disposal
The following sections provide procedural guidance for common laboratory tasks involving (S)-Di-tert-butyl 2-hydroxysuccinate, integrating the principles of PPE selection.
PPE Selection Matrix
| Risk Level | Task Example | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Control |
| Low | Handling sealed containers, visual inspection of a reaction. | Safety Glasses | Nitrile Gloves | Lab Coat | General Ventilation |
| Medium | Weighing solid compound, preparing a dilute solution (<100 mL). | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| High | Large-scale reactions, transfers of >1L, deprotection with strong acids. | Face Shield over Goggles | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical Apron | Chemical Fume Hood |
Step-by-Step Protocol: Weighing and Dissolving the Solid
This protocol outlines a self-validating system where safety checks are integrated into the workflow.
-
Preparation: Before retrieving the chemical, don your baseline PPE: a lab coat, long pants, and closed-toe shoes.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Escalation: Don chemical splash goggles and nitrile gloves.
-
Chemical Handling:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully scoop the (S)-Di-tert-butyl 2-hydroxysuccinate from its container onto the weigh boat. Perform this action slowly to minimize dust generation.
-
Securely close the primary chemical container.
-
Transfer the weighed solid into your reaction vessel, which is also inside the fume hood.
-
Slowly add the desired solvent, directing the stream down the side of the vessel to prevent splashing.
-
-
Decontamination & Disposal:
-
Dispose of the used weigh boat and any contaminated wipes directly into a designated solid hazardous waste container within the fume hood.
-
Properly remove gloves using a technique that avoids touching the outer surface and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Visual Workflow: PPE Decision-Making
The following diagram illustrates the logical flow for selecting appropriate PPE based on the task at hand.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. renfert.com [renfert.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. amherst.edu [amherst.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
